3-Bromoquinolin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFDUOXWWDNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627504 | |
| Record name | 3-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-31-7 | |
| Record name | 3-Bromo-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromoquinolin-2-amine chemical properties and structure
An In-Depth Technical Guide to 3-Bromoquinolin-2-amine: Structure, Properties, and Synthetic Utility
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] this compound emerges as a particularly valuable derivative, offering a bifunctional platform for molecular elaboration. It incorporates a nucleophilic amino group and a synthetically versatile bromine atom on the same heterocyclic core. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it explores its synthetic pathways, characteristic reactivity, and significance as a building block for researchers in drug discovery and materials science.
Molecular Structure and Chemical Identity
This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring fused to a benzene ring, with a primary amine (-NH₂) at the C2 position and a bromine atom at the C3 position. The presence of the electron-donating amino group and the electron-withdrawing, yet synthetically labile, bromine atom creates a unique electronic and reactive profile, making it a strategic intermediate for complex molecular synthesis.
Key Identifiers:
-
Compound Name: this compound
-
Synonyms: 2-Amino-3-bromoquinoline, 3-Bromo-2-quinolinamine[3]
Physicochemical and Spectroscopic Properties
The precise experimental determination of all physicochemical properties is not widely published; therefore, some values are computationally derived.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 223.07 g/mol | [3][5] |
| Exact Mass | 221.97926 g/mol | [3] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [5] |
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The following sections describe the expected spectral features based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the five protons on the quinoline core. The protons on the benzene portion of the ring system will exhibit characteristic splitting patterns (doublets, triplets). The primary amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. A key validation step involves D₂O exchange, which would cause the disappearance of the N-H signal.[7]
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine unique signals for the nine carbon atoms of the quinoline skeleton. The carbon atom attached to the bromine (C3) would be significantly influenced, while the carbon bearing the amino group (C2) would also show a characteristic shift.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. For this compound, the most characteristic feature would be a pair of N-H stretching absorption bands in the 3300-3500 cm⁻¹ region, which is typical for a primary amine.[7]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive signature for a monobrominated compound.[8]
Synthesis and Reactivity
The strategic value of this compound lies in its dual reactivity, enabling sequential or orthogonal functionalization.
Synthetic Approach
While multiple synthetic routes can be envisioned, a common and logical approach involves the direct bromination of 2-aminoquinoline. The amino group at the C2 position is an activating, ortho-, para-director. Therefore, direct electrophilic bromination is expected to favor substitution at the C3 position.
Caption: Synthetic workflow for this compound.
Illustrative Experimental Protocol (Electrophilic Bromination)
This protocol is a generalized procedure and should be optimized based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-aminoquinoline (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Dissolve N-Bromosuccinimide (NBS) or bromine (1.05 eq.) in the same solvent and add it dropwise to the stirred solution of 2-aminoquinoline over 30 minutes. The rationale for dropwise addition at low temperature is to control the reaction rate and minimize potential side reactions or over-bromination.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This serves as a self-validating checkpoint for reaction completion.
-
Work-up: Quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.
-
Isolation and Purification: The crude product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
-
Reactions at the Amino Group: The primary amine at C2 is a potent nucleophile and can undergo a variety of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
-
Reactions at the Bromo Group: The C-Br bond at the C3 position is a prime site for modern cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This versatility allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space for drug discovery programs. Bromoquinolines are well-established precursors for synthesizing multifunctional quinoline derivatives.[9]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility is rooted in the strategic placement of its two functional groups.
-
Scaffold for Medicinal Chemistry: The quinoline core is found in numerous FDA-approved drugs. By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for screening. Substituted quinolines have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[2][9]
-
Building Block for Functional Materials: The rigid, planar quinoline system has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The functional handles on this compound allow it to be incorporated into larger polymeric or supramolecular structures.
Safety, Handling, and Storage
-
Hazard Classification: Based on analogous compounds, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and serious eye irritation.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amino and bromo functionalities. Its stable quinoline core, combined with these versatile synthetic handles, makes it a powerful building block for constructing complex molecules targeting a range of applications, from novel therapeutics to advanced functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage the full potential of the quinoline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 36825-31-7 [amp.chemicalbook.com]
- 5. 36825-31-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 36825-31-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical characteristics of 3-Bromoquinolin-2-amine
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromoquinolin-2-amine
Introduction
This compound is a heterocyclic aromatic amine that serves as a pivotal building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a privileged structure, found in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and an amino group at the 2-position provides two versatile reactive handles for synthetic elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various nucleophilic reactions.[1][2]
This guide offers a comprehensive exploration of the core . It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal logic behind its chemical behavior and the experimental protocols for its characterization.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental details of this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 2-Amino-3-bromoquinoline, 3-Bromo-2-quinolinamine | [3] |
| CAS Number | 36825-31-7 | [3] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)Br | |
| InChI Key | XOXNGIYWQRRRPW-UHFFFAOYSA-N |
The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The positions of the bromine and amine substituents are critical to its reactivity profile.
Core Physicochemical Properties
The physical state and behavior of a compound in various environments are dictated by its inherent physicochemical properties. These parameters are crucial for designing reaction conditions, developing formulations, and predicting biological interactions.
| Property | Predicted/Observed Value | Source |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | Not available in search results. | |
| Boiling Point | 322.6 ± 22.0 °C (Predicted) | [4] |
| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.16 ± 0.50 (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [3] |
Solubility Profile
The solubility of this compound is a direct consequence of its hybrid structure. The large, hydrophobic quinoline ring system dominates its character, rendering it poorly soluble in aqueous solutions. However, the presence of the amino group, capable of hydrogen bonding, allows for solubility in various organic solvents.[1] It is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This differential solubility is a key consideration for its use in both reaction chemistry and biological assays.
Acidity and Basicity (pKa)
The predicted pKa of 4.16 for the conjugate acid of this compound indicates that it is a weak base.[4][5] The basicity of amines is attributed to the lone pair of electrons on the nitrogen atom.[2] In this molecule, there are two potential sites for protonation: the exocyclic amino group at position 2 and the ring nitrogen at position 1. The delocalization of the lone pair from the amino group into the aromatic system can reduce its basicity compared to a simple alkylamine. Understanding the pKa is vital for predicting the compound's charge state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.
Spectroscopic Characterization Workflow
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Logical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine part of the ring will likely be more deshielded (further downfield) due to the electron-withdrawing effect of the ring nitrogen. The protons on the benzene ring will appear as a more complex multiplet pattern. The two protons of the -NH₂ group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the bromine (C3) and the carbon attached to the amine (C2) will have characteristic chemical shifts influenced by the electronegativity of these substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's composition through isotopic patterns and fragmentation.
-
Molecular Ion Peak: The key diagnostic feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), this peak will appear as a pair of signals of nearly equal intensity, separated by 2 mass-to-charge units (m/z), corresponding to [M]⁺ and [M+2]⁺.[6] This doublet is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation pathways may involve the loss of HBr or the cleavage of the quinoline ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H aromatic stretching: Just above 3000 cm⁻¹.
-
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Chemical Reactivity and Stability
The synthetic utility of this compound stems from its two distinct reactive sites, which allow for sequential and regioselective modifications.
Caption: Reactive sites on the this compound scaffold.
Nucleophilicity of the Amino Group
The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile.[2] It can readily react with electrophiles such as acyl chlorides and acid anhydrides to form amides, or with alkyl halides to form secondary and tertiary amines.[2]
Reactivity of the C-Br Bond
The carbon-bromine bond at the 3-position is a key site for building molecular complexity. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
-
Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, introducing a different amine.[7]
-
Heck Coupling: To form new carbon-carbon bonds with alkenes. These reactions are foundational in modern drug discovery, allowing for the rapid generation of diverse chemical libraries based on the quinoline core.[8]
Stability and Storage
This compound is a stable solid under standard conditions. For long-term storage and to maintain its purity, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) and refrigerated at 2–8 °C.[4] This minimizes potential degradation from atmospheric moisture and oxygen.
Standard Experimental Protocols
The following protocols provide standardized, self-validating methodologies for handling and analyzing this compound.
Protocol: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of this compound in various solvents.
Methodology:
-
Preparation: Label a series of small, clean test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).
-
Aliquotting: Add approximately 10-20 mg of this compound to each test tube. The exact mass is not critical, but consistency allows for better comparison.[9]
-
Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.
-
Mixing: Gently agitate or vortex each tube for 30 seconds to facilitate dissolution.
-
Observation: Observe each tube against a contrasting background. Record whether the solid is fully soluble, partially soluble, or insoluble.
-
Incremental Addition: If the solid is not fully dissolved, add another 0.5 mL of solvent and repeat the mixing and observation steps. This helps to differentiate between poor solubility and slight solubility.[9]
Protocol: Sample Preparation for NMR Analysis
Objective: To prepare a high-quality sample of this compound for ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[6]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Dissolution: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Gently swirl or vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils (typically a height of ~4-5 cm).
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on typical safety data for similar aromatic amines and brominated compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Hazard Summary: This compound is classified as a potential skin, eye, and respiratory irritant.[10] Avoid direct contact with skin and eyes, and prevent inhalation of the powder.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[11]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release it into the environment.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature. Its physicochemical properties—characterized by poor aqueous solubility, weak basicity, and distinct spectroscopic signatures—are direct reflections of its molecular structure. The presence of both a nucleophilic amino group and a bromine atom primed for cross-coupling reactions makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. A thorough understanding of the characteristics detailed in this guide is fundamental for any researcher aiming to effectively and safely utilize this compound in their scientific endeavors.
References
- 1. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Page loading... [guidechem.com]
- 4. This compound | 36825-31-7 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
synthesis and characterization of 3-Bromoquinolin-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromoquinolin-2-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the strategic introduction of a bromine atom at the 3-position and an amine at the 2-position creates a versatile intermediate for further functionalization.[1][2] This document outlines a reliable synthetic protocol, detailed purification procedures, and a multi-technique analytical workflow for unambiguous characterization, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
Quinoline derivatives are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-aminoquinoline moiety, in particular, is a key pharmacophore in several therapeutic agents. The addition of a bromine atom at the C-3 position serves as a synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity. This guide presents a robust and reproducible approach, moving from commercially available starting materials to a fully characterized final product.
Synthetic Strategy: Direct Bromination of 2-Aminoquinoline
The most direct and efficient pathway to this compound is the electrophilic bromination of the parent 2-aminoquinoline. The amino group at the C-2 position is a powerful activating group, directing electrophilic substitution to the C-3 position of the quinoline ring. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent as it offers milder reaction conditions and improved selectivity, minimizing the formation of over-brominated byproducts.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating amino group enhances the nucleophilicity of the quinoline ring, particularly at the C-3 position. NBS serves as a source of an electrophilic bromine species (Br+), which is attacked by the electron-rich heterocyclic ring. Subsequent loss of a proton re-aromatizes the ring system to yield the stable 3-bromo-substituted product.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminoquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Synthetic Workflow Diagram
References
Introduction: A Versatile Scaffold for Modern Chemistry
An In-depth Technical Guide to 3-Bromoquinolin-2-amine (CAS 36825-31-7): Synthesis, Reactivity, and Applications in Drug Discovery
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile building block for researchers in drug discovery and materials science.
This technical guide offers a senior application scientist's perspective on this compound (CAS: 36825-31-7), moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its physicochemical properties, detail modern synthetic strategies, dissect its reactivity, and illustrate its utility in creating diverse molecular libraries. The strategic placement of an amino group at the C2 position and a bromine atom at the C3 position provides two orthogonal, highly tractable synthetic handles. The bromine atom is primed for a host of palladium-catalyzed cross-coupling reactions, while the nucleophilic amino group offers a distinct site for functionalization. This dual functionality allows for the systematic and logical construction of complex molecules, making it an indispensable tool for lead optimization and the exploration of chemical space.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 36825-31-7 | [2][3] |
| Molecular Formula | C₉H₇BrN₂ | [2][4] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | (Typically) Off-white to yellow solid | Varies by supplier |
| Topological Polar Surface Area | 38.9 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
Spectroscopic Signature Analysis: What to Expect
Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (~7.0-9.0 ppm).[6] The protons on the carbocyclic ring (H5, H6, H7, H8) will appear as a complex multiplet pattern, while the lone proton on the pyridine ring (H4) will likely be a singlet, deshielded by the adjacent nitrogen. The amine (-NH₂) protons typically present as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.[7] The addition of D₂O will cause the -NH₂ signal to disappear, a classic confirmatory test.[7]
-
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should reveal nine unique carbon signals.[6] The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (C2, C4, C8a) will be deshielded and appear downfield.[7]
-
Mass Spectrometry (MS) : The mass spectrum provides definitive proof of molecular weight and elemental composition. A key diagnostic feature for this compound is the isotopic signature of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak (M⁺) will appear as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass units.[6] This doublet is an unmistakable indicator of a monobrominated compound.
Modern Synthesis Strategies: A Regioselective Approach
The synthesis of specifically substituted quinolines can be challenging due to competing reaction sites. While classical methods exist, modern organic synthesis favors reactions that offer high regioselectivity and efficiency. A notable strategy for preparing 3-bromoquinoline derivatives involves a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[8] This approach builds the functionalized heterocyclic ring system in a controlled manner.
Synthesis via Acid-Promoted Rearrangement and Cycloaddition
This method leverages the in-situ generation of a reactive intermediate from an arylmethyl azide, which then undergoes a cycloaddition with a bromoalkyne, followed by oxidation to yield the aromatic quinoline core.[8]
Caption: Workflow for regioselective synthesis of 3-bromoquinolines.
Experimental Protocol: Synthesis of a 3-Bromoquinoline Derivative
Causality: This protocol is based on the principles of the method described by Reddy et al.[8] The use of a strong acid like triflic acid (TfOH) is crucial for promoting the rearrangement of the azide to the reactive N-aryliminium ion. The subsequent cycloaddition is a powerful C-C and C-N bond-forming step. Finally, an oxidant like DDQ is required to aromatize the dihydroquinoline intermediate to the stable quinoline ring system.
-
Reaction Setup : To a solution of the starting arylmethyl azide (1.0 equiv) in a suitable solvent (e.g., dichloroethane) at 0 °C, add the 1-bromoalkyne (1.2 equiv).
-
Initiation : Slowly add triflic acid (TfOH) (1.5 equiv) to the cooled mixture. The acid catalyzes the formation of the key N-aryliminium ion intermediate.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Oxidation : Once the formation of the dihydroquinoline intermediate is complete, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) to the reaction mixture.
-
Aromatization : Heat the mixture to 60-80 °C and stir for an additional 6-12 hours until aromatization is complete (as monitored by TLC).
-
Workup and Purification : Cool the reaction to room temperature, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation : Purify the crude product by column chromatography on silica gel to afford the pure 3-bromoquinoline derivative.
Chemical Reactivity and Synthetic Utility
The power of this compound lies in its capacity for selective, high-yielding transformations at its two distinct functional groups. This allows for a modular approach to building molecular complexity.
The C3-Bromine: A Gateway for Cross-Coupling
The bromine atom serves as an exceptionally reliable handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
The Suzuki-Miyaura coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and aryl-heteroaryl structures.[9][10] This reaction is fundamental for elaborating the this compound core with new aryl or heteroaryl fragments to probe structure-activity relationships (SAR).
-
Mechanism Insight : The reaction proceeds via a well-established catalytic cycle.[10] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[11][12] Applying this reaction to this compound allows for the introduction of a second, diverse amino group at the C3 position, creating scaffolds with unique hydrogen bonding capabilities and substitution vectors.
-
Protocol: General Procedure for Buchwald-Hartwig Amination Causality: This protocol requires an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.[1] A strong, non-nucleophilic base (e.g., NaOtBu) is essential for deprotonating the amine coupling partner, facilitating its entry into the catalytic cycle.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to stabilize the palladium intermediates and promote the crucial reductive elimination step.[11]
-
Setup : In a glovebox or under an inert atmosphere (Argon/Nitrogen), add this compound (1.0 equiv), the desired amine coupling partner (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction with an organic solvent and water or an aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase.
-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify via column chromatography.
-
The C2-Amino Group: A Nucleophilic Center
The primary amine at the C2 position provides a second, orthogonal site for chemical modification. Standard amine chemistry can be employed to further diversify the scaffold.
-
Acylation/Sulfonylation : Reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is a common tactic in medicinal chemistry to introduce groups that can act as hydrogen bond acceptors or to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
-
Alkylation : While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines at this position.
Applications in Drug Discovery: Building Diverse Libraries
The true value of this compound is realized when its dual reactivity is leveraged to rapidly generate libraries of analogues for biological screening. Derivatives of the quinoline scaffold are known to possess a wide range of biological activities, including potential as anticancer and antimalarial agents.[9][14] Specifically, substituted quinolines have been identified as potent inhibitors of key oncology targets like EGFR kinases.[9]
The logical workflow below illustrates how a researcher can systematically explore the chemical space around this core.
Caption: Library generation strategy using this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions for related halo-amino-aromatic compounds should be followed. Based on data for the closely related 3-bromoquinoline, the compound should be handled with care.[15][16]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling : Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Hazards : Likely to be harmful if swallowed, inhaled, or in contact with skin.[15][17] May cause skin, eye, and respiratory irritation.[16]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[5]
Conclusion
This compound (CAS 36825-31-7) is more than just another chemical intermediate; it is a strategically designed building block that empowers chemists to efficiently and systematically synthesize complex molecules. Its well-differentiated reactive sites—the bromine atom ready for cross-coupling and the amino group for nucleophilic chemistry—provide a logical and robust platform for diversification. For researchers and scientists in drug development, mastering the application of this scaffold opens the door to the rapid generation of novel compound libraries, accelerating the journey from initial hit to optimized lead candidate.
References
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.fr [fishersci.fr]
Spectroscopic Blueprint of a Key Pharmaceutical Scaffold: A Technical Guide to 3-Bromoquinolin-2-amine
Introduction: The Structural Significance of 3-Bromoquinolin-2-amine
In the landscape of drug discovery and development, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. This compound (CAS No. 36825-31-7) represents a particularly valuable building block.[1] Its molecular formula is C₉H₇BrN₂, with a molecular weight of approximately 223.07 g/mol .[1][2] The presence of a bromine atom at the 3-position provides a versatile handle for further synthetic modifications via cross-coupling reactions, while the amine group at the 2-position significantly influences the electronic distribution and hydrogen bonding capabilities of the molecule.
This guide provides an in-depth technical analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures, such as 2-aminoquinoline and 3-bromoquinoline, to present a robust, predictive blueprint of its spectroscopic signature.[3][4][5][6] This approach, grounded in first principles of spectroscopy and substituent effects, serves as a reliable reference for researchers synthesizing or utilizing this important intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines a standardized procedure for obtaining high-resolution NMR spectra for quinoline derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, within a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for aromatic amines due to its ability to solubilize the sample and resolve N-H proton signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
Spectrometer Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Before data acquisition, the magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
-
¹H NMR Acquisition: A standard single-pulse experiment is executed. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. To achieve an adequate signal-to-noise ratio, 8 to 16 scans are typically co-added.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline corrected, and calibrated to the TMS reference.
Diagram: General NMR Analysis Workflow
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the amine protons and the five aromatic protons on the quinoline core. The electron-donating amine group at C2 will cause a general upfield shift (to lower ppm) of protons on the pyridine ring, while the electron-withdrawing bromine at C3 will deshield adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂ | 5.0 - 6.5 | Broad singlet | Chemical shift is solvent and concentration dependent. Disappears upon D₂O exchange.[7] |
| H-4 | 8.0 - 8.2 | Singlet | Deshielded by proximity to nitrogen and bromine. Appears as a sharp singlet due to the absence of adjacent protons. |
| H-5 | 7.7 - 7.9 | Doublet | Part of the benzenoid ring system. Coupled to H-6. |
| H-6 | 7.2 - 7.4 | Triplet (ddd) | Coupled to H-5 and H-7. |
| H-7 | 7.5 - 7.7 | Triplet (ddd) | Coupled to H-6 and H-8. |
| H-8 | 7.8 - 8.0 | Doublet | Deshielded due to its peri-position relative to the nitrogen atom. Coupled to H-7. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The chemical shifts are heavily influenced by the attached heteroatoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 155 - 160 | Highly deshielded due to direct attachment to two nitrogen atoms (in its tautomeric imine form) and the ring nitrogen. |
| C-3 | 110 - 115 | Shielded by the amine group but deshielded by bromine. The C-Br bond is a key feature. |
| C-4 | 138 - 142 | Deshielded by the adjacent nitrogen atom. |
| C-4a | 120 - 125 | Bridgehead carbon, typically appears in this region. |
| C-5 | 128 - 131 | Standard aromatic carbon resonance. |
| C-6 | 123 - 126 | Standard aromatic carbon resonance. |
| C-7 | 126 - 129 | Standard aromatic carbon resonance. |
| C-8 | 127 - 130 | Standard aromatic carbon resonance. |
| C-8a | 145 - 149 | Bridgehead carbon attached to nitrogen, resulting in a downfield shift. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Solid-State IR Analysis
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Predicted IR Absorption Bands
The IR spectrum will be dominated by features characteristic of a primary aromatic amine and the substituted quinoline ring system.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium | A doublet is expected, characteristic of a primary amine (-NH₂).[8] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic quinoline core.[8] |
| 1650 - 1580 | N-H Bend (Scissoring) | Strong | A strong, sharp band confirming the primary amine group.[7] |
| 1600 - 1450 | C=C & C=N Ring Stretch | Medium-Strong | Multiple bands are expected, characteristic of the aromatic and heteroaromatic rings. |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | Indicates the bond between the aromatic ring and the amine nitrogen.[8] |
| ~1050 | C-Br Stretch | Medium | While in the fingerprint region, a band here can be indicative of the C-Br bond. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can provide information about the substitution pattern on the benzenoid ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized by heating in a high vacuum and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.
Diagram: Structural Elucidation Logic
Caption: Logical flow of structural elucidation.
Predicted Mass Spectrum and Fragmentation
The key feature in the mass spectrum of this compound will be the molecular ion peak, which will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).
| m/z Value | Ion | Interpretation |
| 222, 224 | [C₉H₇BrN₂]⁺• | Molecular Ion (M⁺•) . The two peaks of nearly equal intensity, separated by 2 m/z units, are the definitive signature of a monobrominated compound.[4] |
| 143 | [M - Br]⁺ | This fragment corresponds to the loss of the bromine radical, a common fragmentation pathway for bromo-aromatics. |
| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring is a characteristic fragmentation for this heterocyclic system. |
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern. IR spectroscopy offers rapid verification of key functional groups, particularly the primary amine. Finally, mass spectrometry provides definitive proof of the molecular weight and the elemental composition, with the characteristic bromine isotopic pattern serving as a crucial validation point. Together, these techniques deliver the self-validating system of evidence required for structural confirmation in any research or drug development setting.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - 3-bromoquinolin-8-amine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromoquinoline(5332-24-1) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. analyzetest.com [analyzetest.com]
3-Bromoquinolin-2-amine: A Methodological Approach to Determining Solubility and Stability
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
3-Bromoquinolin-2-amine is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its derivatives[1]. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety[2][3][4]. This guide provides a comprehensive, methodology-focused framework for researchers and drug development professionals to rigorously characterize the solubility and stability of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and build a robust foundation for preclinical and clinical development.
Foundational Physicochemical Characterization
Before embarking on solubility or stability studies, a baseline characterization of this compound is essential. These initial parameters inform experimental design and aid in the interpretation of subsequent results.
1.1 Core Molecular Properties
The fundamental identity of the molecule is the starting point for all analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [5][6] |
| Molecular Weight | 223.07 g/mol | [5][6] |
| CAS Number | 36825-31-7 | [7][8] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [6] |
| Computed LogP | 2.5795 | [6] |
The TPSA and LogP values suggest moderate polarity and lipophilicity, indicating that solubility could be a critical parameter to optimize. The presence of a basic amine and a quinoline ring system implies that the compound's properties will be highly dependent on pH.
Comprehensive Solubility Profiling
Solubility dictates how a drug dissolves and is absorbed by the body, making it a cornerstone of drug discovery and development[3]. We will delineate the protocols for determining two distinct but complementary types of solubility: kinetic and thermodynamic.
2.1 Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium[9]. This assay is invaluable during the early stages of drug discovery for ranking compounds and guiding structure-activity relationship (SAR) studies[9].
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This method is chosen for its speed and suitability for high-throughput screening, detecting precipitation by measuring light scattering[3][10].
Rationale: The goal is to quickly assess the solubility limit under non-equilibrium conditions, mimicking how compounds are often handled in initial biological screens[11].
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Laser Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Aqueous Addition: Rapidly add PBS (pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells. This rapid phase change from an organic to an aqueous environment is what defines the "kinetic" nature of the assay[9].
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
2.2 Thermodynamic Solubility: The Gold Standard for Pre-formulation
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been established between the dissolved and undissolved solid forms[2][10]. This value is critical for formulation development and predicting in vivo behavior[9].
Experimental Protocol: Shake-Flask Equilibrium Solubility Assay
The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility[2].
Rationale: This protocol ensures that a true equilibrium is reached, providing a definitive measure of the compound's maximum dissolved concentration under specific conditions (pH, temperature)[11].
Materials:
-
This compound (solid powder)
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV analytical method (see Section 3.1)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected aqueous buffers. The excess solid is crucial to ensure saturation is achieved[2].
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical; centrifugation alone can overestimate solubility due to suspended microparticulates[11]. Adsorption to the filter should be pre-assessed.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a pre-validated, stability-indicating HPLC-UV method.
-
Data Presentation: The results are reported as µg/mL or µM at each specific pH and temperature.
Illustrative Data Summary: Solubility Profile
The following table presents a hypothetical but expected solubility profile for this compound, which, as a basic compound, should exhibit higher solubility at lower pH.
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | PBS (pH 7.4), 2% DMSO | 25 | 45 |
| Thermodynamic | 0.1 N HCl (pH 1.2) | 25 | > 1000 |
| Thermodynamic | Acetate Buffer (pH 4.5) | 25 | 250 |
| Thermodynamic | Phosphate Buffer (pH 6.8) | 25 | 38 |
| Thermodynamic | Phosphate Buffer (pH 7.4) | 25 | 25 |
Workflow for Solubility Determination
Caption: Workflow for solubility assessment of this compound.
Stability Assessment and Degradation Pathway Elucidation
Stability testing determines how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light[4]. Forced degradation (or stress testing) is a critical component, deliberately exposing the compound to harsh conditions to identify likely degradation products and establish degradation pathways[4][12].
3.1 Prerequisite: Development of a Stability-Indicating Analytical Method
A self-validating stability study is impossible without an analytical method proven to be "stability-indicating." This means the method must be able to accurately quantify the parent compound (this compound) without interference from any potential degradation products, process impurities, or excipients[13][14]. Reversed-phase HPLC with UV detection is the workhorse for this application[15][16].
Protocol: HPLC Method Development and Validation
Rationale: The goal is to achieve baseline separation between the main peak (parent drug) and all potential degradant peaks generated during stress testing.
Procedure:
-
Initial Method Scouting: Begin with a generic gradient reversed-phase HPLC method (e.g., C18 column, mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Forced Degradation Sample Analysis: Subject the compound to preliminary harsh stress conditions (e.g., reflux in 1 N HCl, 1 N NaOH, and 30% H₂O₂). Analyze these stressed samples using the initial HPLC method.
-
Method Optimization: Observe the resulting chromatograms. If co-elution between the parent peak and degradant peaks occurs, optimize the method by adjusting the gradient, mobile phase pH, or column chemistry (e.g., switching to a Phenyl-Hexyl or polar-embedded column)[14]. The goal is to achieve a resolution (Rs) of >1.5 between all peaks.
-
Validation (per ICH Q2(R1) guidelines): Once a suitable method is developed, validate it for specificity, linearity, accuracy, precision, and robustness[15]. Specificity is proven by demonstrating that the parent peak is pure in stressed samples using a photodiode array (PDA) detector to assess peak purity.
3.2 Forced Degradation Studies
These studies are performed on a single batch to explore the intrinsic stability of the molecule[12]. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.
Protocol: Hydrolytic Degradation
Rationale: To assess susceptibility to degradation in aqueous environments at different pH values, simulating conditions in the gastrointestinal tract and in potential liquid formulations.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., reflux for 30 minutes)[13].
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Apply the same stress conditions as for acid hydrolysis[13].
-
Neutral Hydrolysis: Dissolve the compound in water and apply the same stress conditions.
-
Sample Analysis: At various time points, withdraw aliquots, neutralize them, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method.
Protocol: Oxidative Degradation
Rationale: To test for susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.
Procedure:
-
Solution Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂)[13].
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Sample Analysis: Analyze the sample at various time points by HPLC.
Protocol: Photolytic Degradation
Rationale: To evaluate the compound's stability upon exposure to light, as required for handling and packaging decisions.
Procedure (per ICH Q1B guidelines):
-
Sample Exposure: Expose solid powder and a solution of this compound to a light source providing a specific illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
Control Sample: Simultaneously, keep a dark control sample, wrapped in aluminum foil, under the same temperature conditions.
-
Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC.
Illustrative Data Summary: Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation | Major Degradants (Hypothetical RT) | Observations |
| 0.1 N HCl | 30 min / 60°C | ~15% | D1 (RT 3.5 min) | Significant degradation observed. |
| 0.1 N NaOH | 30 min / 60°C | ~18% | D2 (RT 4.1 min) | Significant degradation observed. |
| 3% H₂O₂ | 24 hr / RT | ~8% | D3 (RT 5.2 min) | Moderate sensitivity to oxidation. |
| Photolytic (Solid) | ICH Q1B | < 2% | - | Stable in solid form. |
| Photolytic (Solution) | ICH Q1B | ~5% | D4 (RT 6.0 min) | Slight degradation in solution. |
Proposed Degradation Pathways
Based on the chemical structure, several degradation pathways are plausible under stress conditions. The quinoline ring system can be susceptible to hydroxylation or ring cleavage under harsh hydrolytic or oxidative conditions[17][18]. The primary amine group is a potential site for oxidation[19]. These hypotheses would be confirmed by characterizing the degradants using techniques like LC-MS to identify their molecular weights and fragmentation patterns.
Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies.
Conclusion
The successful development of this compound as a potential therapeutic agent hinges on a robust and early characterization of its solubility and stability. This guide has presented a detailed, causality-driven framework for executing these critical studies. By employing high-throughput kinetic solubility assays in early discovery, followed by the gold-standard shake-flask method for thermodynamic solubility, researchers can build a comprehensive profile to guide SAR and formulation. Furthermore, the implementation of a rigorous forced degradation study, underpinned by a validated stability-indicating HPLC method, is essential for understanding the molecule's intrinsic liabilities and ensuring its quality, safety, and efficacy throughout the development lifecycle. The protocols and workflows described herein provide a self-validating system for generating the high-quality data required for informed decision-making in modern drug development.
References
- 1. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. rheolution.com [rheolution.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 36825-31-7 [amp.chemicalbook.com]
- 8. 36825-31-7|this compound|BLD Pharm [bldpharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 3-Bromoquinolin-2-amine
An In-depth Technical Guide to 3-Bromoquinolin-2-amine for Advanced Research
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 36825-31-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the strategic placement of an amino group at the 2-position and a bromine atom at the 3-position creates a versatile building block for chemical synthesis. This document details the compound's core properties, proposes a logical synthetic route, outlines methodologies for its structural characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols.
Core Chemical Properties and Data
This compound is an aromatic heterocyclic amine. The presence of both a nucleophilic amino group and a synthetically versatile bromine atom on the quinoline core makes it a valuable intermediate. Its fundamental properties are summarized below.
| Property | Data |
| IUPAC Name | This compound |
| Synonym(s) | 2-Amino-3-bromoquinoline |
| CAS Number | 36825-31-7 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Topological Polar Surface Area (TPSA) | 38.91 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| LogP (Predicted) | 2.58 |
Data sourced from commercial supplier databases and computational models.[1]
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a highly plausible and efficient route can be designed based on established principles of electrophilic aromatic substitution on activated heterocyclic systems. The proposed method is the direct bromination of the readily available starting material, 2-aminoquinoline.
Proposed Synthetic Pathway: Electrophilic Bromination
The most logical approach involves the reaction of 2-aminoquinoline with a mild brominating agent, such as N-Bromosuccinimide (NBS), in a suitable organic solvent.
Causality of Reagent Choice and Reaction Conditions:
-
Starting Material: 2-Aminoquinoline is selected because the amino group at the C2 position is a powerful activating group. Through resonance, it increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack.
-
Directing Effects: The amino group is an ortho-, para- director. The para position (C4) is part of the fused ring system and sterically accessible. However, the ortho position (C3) is also strongly activated. In many quinoline systems, substitution at C3 is kinetically favored under mild conditions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent over elemental bromine (Br₂) for this transformation. It provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and the formation of side products that can occur with the more aggressive Br₂.
-
Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane (DCM) is suitable for this reaction, as they can dissolve the starting materials without participating in the reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product structure must be confirmed by the analytical methods outlined in Section 3.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminoquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Structural Characterization and Validation
Unambiguous confirmation of the molecular structure is paramount. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.[2] While experimental data for this compound is not publicly available, the expected spectral features can be reliably predicted.
Caption: Logical workflow for structural elucidation.
Expected ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
-
Aromatic Region (δ 7.0-8.5 ppm): Five distinct signals are expected, corresponding to the five protons on the quinoline ring system. The proton at C4 will likely be the most deshielded singlet in the aromatic region due to its proximity to the nitrogen and the bromine atom.
-
Amine Protons (δ 5.0-6.0 ppm): A broad singlet corresponding to the two protons of the -NH₂ group is expected. The chemical shift of these protons can vary depending on solvent and concentration due to hydrogen bonding.
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C3) would show a characteristic shift, and the carbons adjacent to the nitrogen (C2 and C8a) would be significantly deshielded.
Expected Mass Spectrum
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: The key diagnostic feature will be a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a compound containing one bromine atom (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br).[2] For this compound, these peaks would appear at m/z ≈ 222 and m/z ≈ 224.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous pharmacologically active molecules. Its primary value lies in its role as a versatile intermediate for building libraries of novel compounds for drug screening.
A Privileged Scaffold for Lead Optimization
The 2-aminoquinoline core is a recognized pharmacophore, and bromo-substituted heterocycles are fundamental building blocks in medicinal chemistry.[3][4] Derivatives of this class have shown potential in several therapeutic areas:
-
Oncology: Many kinase inhibitors used in cancer therapy are based on nitrogen-containing heterocyclic cores. The 2-aminoquinoline structure can be elaborated to target specific ATP-binding sites of kinases.[5]
-
Anti-inflammatory and Antimicrobial Agents: Quinoline derivatives have a long history as anti-malarial agents and have been investigated for broader antimicrobial and anti-inflammatory properties.[6][7]
Synthetic Handle for Chemical Diversification
The bromine atom at the C3 position is a key feature, serving as a reactive handle for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR).
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex amine derivatives.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce carbon-carbon triple bonds.
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. Although a specific Safety Data Sheet (SDS) is not widely available, data from closely related isomers, such as 5-Bromoquinolin-2-amine, suggest the following hazards.[1]
-
Hazard Classification (Anticipated):
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Recommended Handling Procedures
-
Engineering Controls: Use only under a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Not required if handled properly within a fume hood.
-
-
Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. article.scirea.org [article.scirea.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Pharmacological Odyssey of Substituted Quinolines: A Technical Guide to Their Biological Activities
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. This in-depth technical guide provides a comprehensive overview of the principal biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the quinoline nucleus in their therapeutic discovery efforts.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic compound that has long captured the attention of medicinal chemists.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for interacting with various biological targets.[2] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.[3] This has led to a plethora of quinoline-based drugs with diverse applications, from the pioneering antimalarial quinine to modern anticancer and antimicrobial agents.[3]
Anticancer Activities of Substituted Quinolines
The fight against cancer has been a major driving force in the exploration of quinoline derivatives. These compounds exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[4][5]
Mechanisms of Anticancer Action
Substituted quinolines have been shown to interfere with several critical cellular processes in cancer cells:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[6][7] By blocking the signaling pathways initiated by these receptors, they can inhibit angiogenesis, cell proliferation, and survival.[6]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into the DNA double helix, disrupting DNA replication and transcription.[4] Others function as topoisomerase inhibitors, preventing the unwinding and rewinding of DNA, which is essential for cell division.[5]
-
Induction of Apoptosis: Many quinoline compounds can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[1][4]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Key Signaling Pathways Targeted by Anticancer Quinolines
Several crucial signaling pathways are frequently dysregulated in cancer and are primary targets for quinoline-based inhibitors.
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[8]
Caption: PI3K/Akt/mTOR Signaling Pathway in Cancer.
Experimental Evaluation of Anticancer Activity
The in vitro anticancer activity of substituted quinolines is commonly assessed using the MTT assay.
This protocol provides a general guideline for assessing the cytotoxicity of quinoline derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data on Anticancer Activity
The following table summarizes the reported IC₅₀ values for some representative substituted quinolines against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 39 | A549 (Lung) | 1.91 | [6] |
| Quinoline-Chalcone Hybrids | Compound 40 | K-562 (Leukemia) | 5.29 | [6] |
| 7-Chloro-4-quinolinylhydrazones | 2,6-dichloro hydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [9] |
| 4-Anilinoquinolines | Compound 14h | Various | 0.0015 - 0.0039 | [10] |
| Quinoline-8-sulfonamides | Compound 9a | COLO829 (Melanoma) | 168.7 µg/mL | [11] |
Antimicrobial Activities of Substituted Quinolines
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The discovery of nalidixic acid, a quinolone antibiotic, paved the way for the development of the highly successful fluoroquinolone class of antibacterials.[8]
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of DNA strand breaks and ultimately bacterial cell death.[8]
-
Inhibition of Mycobacterial ATP Synthase: The diarylquinoline bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis, specifically inhibits the proton pump of mycobacterial ATP synthase, leading to depletion of cellular energy.[12]
Experimental Evaluation of Antimicrobial Activity
The in vitro antimicrobial activity of substituted quinolines is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
This protocol outlines the determination of the MIC of quinoline derivatives against bacterial and fungal strains.[12]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test quinoline compounds
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Quantitative Data on Antimicrobial Activity
The following table presents the MIC values of some substituted quinolines against various microbial pathogens.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-based Hydroxyimidazolium Hybrids | Hybrid 7b | Staphylococcus aureus | 2 | [12][13] |
| Quinoline-based Hydroxyimidazolium Hybrids | Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [12][13] |
| Quinoline-based Hydroxyimidazolium Hybrids | Hybrid 7c | Cryptococcus neoformans | 15.6 | [12][13] |
| Diarylpyrazolylquinoline Derivatives | Compound 3 | Vancomycin-resistant E. faecium | 4 | [14] |
Antiviral Activities of Substituted Quinolines
Several quinoline derivatives have demonstrated promising activity against a range of viruses, including RNA and DNA viruses.[15][16]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinolines are diverse and can include:
-
Inhibition of Viral Entry: Some quinolines can interfere with the attachment or fusion of viruses to host cells.
-
Inhibition of Viral Replication: Derivatives can inhibit key viral enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses.[1]
-
Interference with Viral Assembly and Release: Some compounds may disrupt the proper assembly of new viral particles or their release from infected cells.
Experimental Evaluation of Antiviral Activity
A common method to assess the in vitro antiviral activity of compounds is the plaque reduction assay.
Caption: Workflow of a Plaque Reduction Assay.
Quantitative Data on Antiviral Activity
The following table lists the effective concentrations (EC₅₀) of some quinoline derivatives against different viruses.
| Compound Class | Specific Derivative | Virus | EC₅₀ (µM) | Reference |
| Imidazoquinolines | Compound 2h | Bovine Viral Diarrhea Virus (BVDV) | 1-5 | [1] |
| Imidazoquinolines | Compound 2h | Hepatitis C Virus (HCV) | 3.1 | [1] |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amines | Compound 2 | Zika Virus | 0.8 | [14] |
| Diarylpyrazolylquinoline Derivatives | Compound 3 | Dengue Virus (DENV-2) | 0.81 | [14] |
Anti-inflammatory Activities of Substituted Quinolines
Quinoline derivatives have also been investigated for their potential to modulate inflammatory responses.[13]
Mechanisms of Anti-inflammatory Action
A key mechanism of action for the anti-inflammatory effects of some quinolines is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12]
Caption: Canonical NF-κB Signaling Pathway in Inflammation.
Experimental Evaluation of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of quinoline derivatives can be assessed using the carrageenan-induced paw edema model in rodents.
Materials:
-
Rodents (e.g., Wistar rats)
-
Carrageenan solution (1% w/v in saline)
-
Test quinoline compounds
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Animal Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a highly prolific source of new therapeutic agents. The diverse biological activities of substituted quinolines, coupled with their synthetic tractability, make them an enduringly attractive platform for drug discovery. Future research will likely focus on the development of more selective and potent quinoline derivatives with improved pharmacokinetic and safety profiles. The use of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will undoubtedly play a crucial role in the rational design of the next generation of quinoline-based drugs. Furthermore, the exploration of novel biological targets and the development of innovative drug delivery systems will further expand the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of the C-Br Bond in 3-Bromoquinolin-2-amine
Abstract
The 3-bromoquinolin-2-amine scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The strategic positioning of the bromine atom at the C3 position, activated by the adjacent amino group at C2, renders the C-Br bond a highly versatile synthetic handle. This guide provides an in-depth exploration of the reactivity profile of this bond, moving beyond a simple catalog of reactions to explain the causality behind experimental choices. We will dissect key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as alternative transformations such as Ullmann condensations and cyanation reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging the synthetic potential of this pivotal building block.
Introduction: The Strategic Importance of this compound
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] The introduction of substituents at the 3-position is a critical strategy for modulating pharmacological properties, and this compound serves as an ideal precursor for such diversification.[2] The C3-Br bond's reactivity is finely tuned by the electron-donating 2-amino group, making it amenable to a host of transformations that are often challenging with less activated aryl bromides. This guide will illuminate the mechanistic principles and practical considerations for exploiting this reactivity.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for C-C, C-N, and C-O bond formation in modern organic synthesis.[3] The C-Br bond in this compound is an excellent substrate for these transformations due to its susceptibility to oxidative addition to a Pd(0) complex, the crucial first step in most catalytic cycles.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a premier method for constructing biaryl structures.[2] This is particularly valuable for synthesizing 3-arylquinolin-2-amines, a motif found in potent kinase inhibitors and other therapeutic agents.[2]
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like XPhos or dppf are often effective for coupling challenging heteroaryl bromides, as they promote the reductive elimination step and stabilize the active Pd(0) species.[5] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic, reliable system for general applications.[5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | High | dppf is a robust ligand, good for a wide range of boronic acids.[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands excel with sterically hindered substrates.[5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general alternative to classical methods like nucleophilic aromatic substitution.[3][7] This reaction is key for introducing diverse amine functionalities at the C3 position of the quinoline core.
Mechanistic Insight: The catalytic cycle mirrors that of other cross-couplings.[8] A critical step is the deprotonation of the amine by a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex, which then undergoes reductive elimination.[8][9] The choice of ligand is again crucial, with bulky monophosphine ligands often required to facilitate the coupling of less nucleophilic amines or sterically demanding substrates.[10] Precatalysts, which are air-stable Pd(II) complexes that are readily reduced in situ, can offer improved reactivity and reproducibility.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[5] This reaction is instrumental in creating rigid scaffolds and precursors for further transformations in drug discovery.
Mechanistic Insight: The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst undergoes the standard oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide.[12] This species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[12][13] The amine base (e.g., NEt₃, DIPEA) serves both to neutralize the HX byproduct and to act as a solvent.[11]
Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a direct route to vinyl-substituted quinolines.[4][14]
Mechanistic Insight: The reaction begins with the oxidative addition of this compound to the Pd(0) catalyst.[4] The resulting Pd(II) complex coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the C=C double bond of the product and regenerates a palladium hydride species. A base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst to complete the cycle.[15]
Visualization of Core Synthetic Pathways
The versatility of the C-Br bond in this compound allows for multiple synthetic routes starting from a single precursor.
Caption: Key reaction pathways originating from this compound.
Beyond Palladium: Alternative Transformations
While palladium catalysis is dominant, other methods provide complementary reactivity for functionalizing the C3 position.
Ullmann Condensation: A Classic C-N/C-O Coupling
The copper-catalyzed Ullmann reaction is a classic method for forming C-N, C-O, and C-S bonds.[16] While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols using ligands like amino acids or diamines have significantly improved its scope and mildness.[17][18]
Applicational Insight: The Ullmann coupling can be particularly useful when palladium-based methods fail, for example, due to catalyst poisoning by certain functional groups.[17] It provides a robust, albeit sometimes slower, alternative for coupling amines, alcohols, or thiols.[19]
Cyanation Reactions: Installation of a Versatile Nitrile Group
The introduction of a nitrile (cyano) group opens up a wealth of further synthetic possibilities. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.[20]
Applicational Insight: Direct cyanation of aryl bromides can be achieved using various cyanide sources. While toxic reagents like cyanogen bromide (BrCN) have been used historically, modern methods often employ safer alternatives like zinc cyanide (Zn(CN)₂) with a palladium catalyst or electrophilic cyanating reagents generated in situ.[21][22][23]
Experimental Protocols
The following protocols are generalized procedures adapted from authoritative sources and should be optimized for specific substrates and scales.[2][5]
General Protocol for Suzuki-Miyaura Coupling
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
- 19. benchchem.com [benchchem.com]
- 20. scielo.br [scielo.br]
- 21. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 23. Cyanamide synthesis by cyanation [organic-chemistry.org]
A Theoretical and Computational Guide to 3-Bromoquinolin-2-amine: In-Silico Characterization for Drug Discovery
This technical guide provides an in-depth theoretical and computational exploration of 3-Bromoquinolin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry. Leveraging established principles of quantum chemistry, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the in-silico methodologies for characterizing novel molecular entities. By presenting a complete workflow from molecular modeling to the prediction of spectroscopic and electronic properties, this guide demonstrates the power of computational chemistry in accelerating the early phases of drug discovery.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile.
This compound introduces two key functional groups to the quinoline core: a bromine atom at the 3-position and an amino group at the 2-position. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries. The amino group, on the other hand, can act as a hydrogen bond donor and a key interaction point with biological targets. The interplay of these two functional groups is expected to impart unique electronic and steric properties to the molecule, making it a compelling candidate for further investigation.
This guide presents a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties with high accuracy. The objective is to provide a detailed understanding of the molecule's geometry, spectroscopic signatures, and electronic characteristics, thereby laying a foundation for its potential applications in drug design and development. The methodologies and analyses presented herein are intended to serve as a practical workflow for the in-silico characterization of novel small molecules.
Computational Methodology: A Self-Validating System
The computational protocols described in this section are designed to provide a robust and reliable characterization of this compound. The choice of theoretical models and basis sets is grounded in their proven success in accurately predicting the properties of similar heterocyclic systems.
Molecular Modeling and Geometry Optimization
The initial 3D structure of this compound was built using standard bond lengths and angles. To obtain the most stable conformation, a full geometry optimization was performed using Density Functional Theory (DFT).
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 16 suite of programs.
-
Theoretical Model: Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP). This functional is widely used for its excellent balance of accuracy and computational efficiency in describing organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides the necessary flexibility to accurately describe the electronic distribution in a molecule with heteroatoms and potential for hydrogen bonding.
-
Optimization Procedure: The geometry was optimized without any symmetry constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their minimum energy state.
-
Validation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometry.
Methodological & Application
Introduction: The Significance of the 3-Bromoquinolin-2-amine Scaffold
An In-Depth Guide to the Synthesis of 3-Bromoquinolin-2-amine Derivatives
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Specifically, the this compound framework serves as a versatile building block for the synthesis of complex molecules in drug discovery. The strategic placement of the amino group at the C2 position and the bromo group at the C3 position offers two distinct points for further functionalization. The amine can be acylated, alkylated, or used in cyclization reactions, while the bromine atom is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents. This dual functionality makes this compound derivatives highly sought-after intermediates for constructing libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and receptors.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound derivatives can be approached through several distinct strategies. A retrosynthetic analysis reveals three main disconnections, each forming the basis of a major synthetic route.
-
C-Br Bond Formation (Late-Stage Bromination): This approach involves the direct bromination of a pre-existing 2-aminoquinoline scaffold. The key challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution.
-
C-N Bond Formation (Cross-Coupling): This is arguably the most versatile and widely used strategy. It involves the amination of a 2,3-dihaloquinoline precursor, typically 2-chloro-3-bromoquinoline. Modern cross-coupling methodologies like the Buchwald-Hartwig amination are central to this approach.[2][3]
-
Quinoline Ring Formation (De Novo Synthesis): This strategy involves constructing the quinoline ring from acyclic precursors that already contain or facilitate the introduction of the required amino and bromo functionalities.
The choice of strategy depends on the availability of starting materials, desired substitution patterns on the quinoline core, and scalability requirements.
Figure 1: Overview of primary synthetic strategies for this compound derivatives.
Strategy A: Late-Stage Electrophilic Bromination
This method involves the direct bromination of a 2-aminoquinoline derivative. The C2-amino group is a strong activating group, directing electrophilic substitution to the C3 position. However, this high reactivity can also be a drawback, leading to challenges in controlling the reaction.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for milder and more selective reactions.[4] Br₂ in solvents like acetic acid or chloroform can also be used but may lead to over-bromination or the formation of undesired side products.
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common. Using highly polar or acidic media can alter the reactivity of the quinoline nitrogen and the amino group.
-
Temperature: Reactions are typically run at or below room temperature to control the reaction rate and minimize the formation of di- or tri-brominated products.
Challenges: The primary challenge is poor regioselectivity and over-halogenation.[4] The strongly activating amino group can promote bromination at other available positions on the quinoline ring, particularly if the carbocyclic ring also contains activating substituents.
General Protocol: Bromination with NBS
-
Preparation: Dissolve the 2-aminoquinoline starting material (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound derivative.
Strategy B: C-N Cross-Coupling — The Workhorse Approach
This strategy is often the most reliable and versatile. It relies on the synthesis of a key intermediate, 2-chloro-3-bromoquinoline , followed by a nucleophilic substitution or cross-coupling reaction to install the C2-amino group.
Part 1: Synthesis of the 2-Chloro-3-bromoquinoline Precursor
The synthesis of this crucial precursor typically starts from readily available acetanilides and utilizes a Vilsmeier-Haack reaction to construct the quinoline core, followed by bromination.
-
Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (generated in situ from POCl₃ and DMF) to yield 2-chloro-3-formylquinoline.[5] This reaction proceeds through formylation and subsequent cyclization to build the heterocyclic ring.
-
Oxidation & Bromination: The resulting aldehyde can be oxidized to a carboxylic acid, which can then be converted to the 3-bromo derivative. A more direct route involves the bromination of the 2-chloro-3-formylquinoline intermediate, followed by subsequent manipulation of the formyl group if necessary. Alternatively, direct bromination of 2-chloroquinoline can be performed, though regioselectivity can be an issue.
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] It has become the method of choice for synthesizing aryl amines from aryl halides due to its broad substrate scope and high functional group tolerance.[2]
Mechanism Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species. Key steps include the oxidative addition of the 2-chloro-3-bromoquinoline to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 2-aminoquinoline product and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial for stabilizing the palladium intermediates and facilitating the reductive elimination step.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination. Ar = 3-bromoquinolinyl.
Detailed Protocol: Buchwald-Hartwig Amination
-
Amine Source: Direct amination with ammonia is challenging. Therefore, an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by hydrolysis.[7][8]
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 2-chloro-3-bromoquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq) and the amine source (e.g., benzophenone imine, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (4-24 hours), monitoring by TLC or LC-MS.
-
Work-up (for Benzophenone Imine): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate. Add THF and 2M HCl and stir at room temperature for 1-2 hours to hydrolyze the imine.
-
Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
| Parameter | Condition | Rationale / Comment |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | Xantphos, BINAP, Josiphos | Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation step. NaOtBu is common but moisture-sensitive. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed polar aprotic solvents are necessary to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can cause catalyst decomposition. |
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.
Part 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[9] While it often requires harsher conditions (higher temperatures, polar solvents like DMF or NMP) than its palladium-catalyzed counterpart, it can be a cost-effective alternative.[10] Modern protocols have been developed using ligands like phenanthroline to facilitate the reaction under milder conditions.[9]
Comparison to Buchwald-Hartwig:
-
Pros: Lower catalyst cost (copper vs. palladium).
-
Cons: Typically requires higher temperatures, may have a more limited substrate scope, and can sometimes require stoichiometric amounts of copper.[9]
Troubleshooting and Key Considerations
-
Low Yield in Amination: This can be due to catalyst deactivation (ensure inert atmosphere and anhydrous conditions), incorrect base/ligand choice, or insufficient temperature. Screening different ligands and bases is often necessary for optimization.
-
Side Reactions in Bromination: Over-bromination can be minimized by using a 1:1 stoichiometry of the brominating agent and keeping the temperature low. The formation of other regioisomers is a fundamental challenge of this route and may require extensive purification.
-
Purification: this compound derivatives can be basic and may streak on silica gel. It may be necessary to add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography to obtain better separation.
Conclusion
The synthesis of this compound derivatives is a well-established field with several robust and reliable strategies. For versatility and efficiency, the C-N cross-coupling approach via a 2-chloro-3-bromoquinoline intermediate using the Buchwald-Hartwig amination is the premier method .[2][6] It offers broad functional group tolerance and generally provides high yields. The late-stage bromination of 2-aminoquinolines presents a more direct but often less controllable alternative. The choice of the optimal synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the scale of the synthesis, and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the various substituted quinolines, the 3-functionalized 2-aminoquinoline motif is of particular interest. The presence of the 2-amino group provides a crucial hydrogen bond donor and a site for further derivatization, while the 3-position offers a vector for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
3-Bromoquinolin-2-amine serves as a versatile and valuable building block for the synthesis of these complex molecular architectures. The bromine atom at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] This guide provides a comprehensive overview of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—to the this compound scaffold.
A critical consideration in the cross-coupling chemistry of this substrate is the influence of the 2-amino group. Its electronic-donating nature can affect the reactivity of the C-Br bond, and its proximity to the reaction center allows for potential chelation with the palladium catalyst. This can either facilitate or inhibit the catalytic cycle, necessitating careful optimization of reaction conditions, particularly the choice of ligands and bases.[3] The protocols and discussions presented herein are designed to address these challenges and provide a robust starting point for the successful synthesis of diverse 2-amino-3-substituted quinoline derivatives.
Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. Its tolerance of a wide range of functional groups makes it particularly valuable in the synthesis of complex molecules.
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] The 2-amino group in this compound can potentially chelate to the palladium center, which may influence the rate of oxidative addition and subsequent steps. The use of bulky, electron-rich phosphine ligands can mitigate this effect and promote efficient catalysis.
Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is adapted from procedures for structurally similar 2-amino-3-bromopyridines and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Amino-Substituted Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Good | [5] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/Dioxane (4:1) | 85 | 4 | Good to Excellent | [5] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (3) | Toluene | 100 | 18 | Good to Excellent | [5] |
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[6]
Mechanistic Considerations: The reaction is believed to proceed via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the aryl alkyne.[6] For substrates like this compound, the reaction conditions need to be carefully controlled to avoid side reactions such as homocoupling of the alkyne (Glaser coupling).
Protocol: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol is based on a highly analogous procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Ligand (e.g., PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst (2.5 mol%), ligand (5 mol%), and CuI (5 mol%).
-
Add the solvent (e.g., DMF) and stir for 30 minutes.
-
Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Et₃N).
-
Heat the reaction mixture to 100 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Table: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine [1]
| Pd Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7] This reaction is particularly useful for synthesizing arylamines, which are prevalent in pharmaceuticals.
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[8] The 2-amino group of this compound can pose a challenge by potentially coordinating to the palladium center and inhibiting the reaction.[3] The use of bulky, electron-rich biaryl monophosphine ligands, such as RuPhos and BrettPhos, has been shown to be effective in promoting the amination of similar 2-amino-3-halopyridine substrates.[3]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from a study on the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[3]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) (2-5 mol%)
-
Base (e.g., LiHMDS or NaOt-Bu) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to 65-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Table: Ligand Screening for C,N-Cross Coupling of 3-Bromo-2-aminopyridine with Morpholine [3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃/Ligand | RuPhos | LiHMDS | THF | 65 | 71 |
| Pd₂(dba)₃/Ligand | SPhos | LiHMDS | THF | 65 | 76 |
| RuPhos Pd G1 | RuPhos | LiHMDS | THF | 65 | 83 |
IV. Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an aryl halide with an alkene to form a substituted alkene.[9]
Mechanistic Considerations: The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[10] For electron-rich substrates like this compound, careful selection of the catalyst and reaction conditions is necessary to achieve good yields and regioselectivity.
Protocol: Heck Reaction of this compound with an Alkene
This is a general protocol based on Heck reactions of 3-bromoquinoline and may require significant optimization for this compound.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃ or a phosphinous acid ligand) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or dicyclohexylmethylamine) (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent.
-
Seal the tube and heat to 100-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Table: General Conditions for Heck Reactions of Chloroquinolines [11]
| Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Typical Yield |
| POPd (2-5) | Phosphinous Acid | Dicyclohexylmethylamine | Dioxane | 100-120 | Good |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | Moderate to Good |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide access to a vast array of 2-amino-3-substituted quinolines, which are of significant interest in drug discovery and materials science. Successful implementation of these transformations requires a nuanced understanding of the substrate's reactivity, particularly the electronic and coordinating effects of the 2-amino group. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing side reactions. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. jocpr.com [jocpr.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinolin-2-amine
Abstract
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] The introduction of nitrogen-containing substituents onto this framework is a critical strategy for modulating biological activity and material properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C–N bonds, offering significant advantages over traditional methods.[2][3][4] This document provides detailed application notes and a robust experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromoquinolin-2-amine, a challenging substrate due to the presence of a potentially coordinating amino group at the C2 position. This guide is intended for researchers, scientists, and drug development professionals, offering insights into reaction optimization, mechanistic considerations, and practical execution.
Introduction: The Strategic Importance of Quinoline Amination
The functionalization of the quinoline core is a cornerstone of modern drug discovery. The position of substituents dramatically influences the pharmacological profile of the resulting compounds. Specifically, the synthesis of 3-aminoquinoline derivatives is of high interest. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, provides a highly efficient route to these valuable building blocks.[1][3]
The substrate at the heart of this guide, this compound, presents a unique synthetic challenge. The presence of the free amino group at the C2 position, adjacent to the nitrogen of the quinoline ring, can lead to catalyst inhibition or undesired side reactions through chelation with the palladium center.[5] Therefore, careful selection of the catalytic system—comprising the palladium precatalyst, ligand, and base—is paramount for a successful transformation. This protocol is designed to address these challenges, providing a validated starting point for a range of amine coupling partners.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C–N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 3-aminoquinoline product and regenerating the active Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the crucial reductive elimination steps.[6][9]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure that has been found effective for a range of primary and secondary amines. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Reagent and Solvent Selection
The success of this reaction is highly dependent on the quality of the reagents and the exclusion of air and moisture.
| Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or G3/G4 Palladacycle Precatalysts | Pd₂(dba)₃ is a common, effective Pd(0) source.[1][6] Palladacycle precatalysts offer enhanced air stability and rapid generation of the active catalyst.[5][10] |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands known to be effective for challenging substrates, including heteroaryl halides and substrates with coordinating groups.[5][9] They accelerate reductive elimination and can prevent catalyst deactivation. |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | A strong, non-nucleophilic base is required.[1][9] NaOtBu is a standard choice. LHMDS can be advantageous for substrates with base-sensitive functional groups.[5][7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed aprotic solvents are essential. Toluene is often preferred.[1][6][11] |
| Amine Partner | Primary or Secondary Aliphatic/Aromatic Amine | The amine should be of high purity. If it is a solid, ensure it is dry. If it is a liquid, it can be distilled. |
Step-by-Step Procedure
Caption: General experimental workflow for the amination reaction.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar. Add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Base Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.2 M) via syringe. Finally, add the amine coupling partner (1.1-1.5 equiv) via syringe.
-
Reaction: Place the sealed reaction tube in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting and Key Considerations
The Buchwald-Hartwig amination can be sensitive to various parameters.[12] Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (air/moisture contamination)- Insufficiently strong base- Low reaction temperature- Catalyst inhibition by the 2-amino group | - Ensure all reagents are dry and the solvent is rigorously degassed.- Screen different bases (e.g., switch from a carbonate to an alkoxide like NaOtBu).[13]- Increase the reaction temperature in 10 °C increments.[6]- Screen different ligands (e.g., RuPhos, BrettPhos) which are known to perform well with coordinating substrates.[5] |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H)- Homocoupling of the amine or aryl halide | - This can be minimized by using the correct ligand; bulky, electron-rich ligands often suppress this side reaction.[13]- Ensure proper stoichiometry and slow addition of reagents if necessary. |
| Difficulty in Purification | - Streaking on silica gel column due to basic nature of the product. | - Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and improve chromatography. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted 3-aminoquinolin-2-amines.[1] The protocol detailed herein provides a solid foundation for researchers to successfully perform this transformation. The key to success lies in the careful selection of a suitable catalyst system, particularly a bulky, electron-rich phosphine ligand, and the rigorous exclusion of air and moisture.[9] By understanding the mechanistic principles and potential challenges, this powerful C–N bond-forming reaction can be effectively applied to accelerate research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes: Suzuki-Miyaura Coupling Protocols for 3-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3-Disubstituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 2-aminoquinoline moiety is a key pharmacophore found in a range of biologically active molecules. The synthetic diversification of this core at the 3-position via carbon-carbon bond formation is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties, enabling the fine-tuning of a compound's interaction with biological targets.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds.[2][3] Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in modern drug discovery.[3][4] This guide provides a detailed examination of Suzuki-Miyaura coupling protocols specifically tailored for 3-bromoquinolin-2-amine, a challenging yet valuable substrate for generating libraries of novel 2,3-disubstituted quinolines.
Mechanism and Key Considerations for this compound
The Suzuki-Miyaura reaction proceeds through a well-established palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[5] The electron-rich nature of the quinoline ring, further enhanced by the 2-amino group, can make this initial step more challenging compared to electron-deficient aryl halides.[8]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[6][9]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Substrate-Specific Challenges:
-
Catalyst Inhibition: The primary amino group at the C2 position can act as a ligand, coordinating to the palladium center. This can potentially inhibit catalytic activity by occupying coordination sites necessary for the catalytic cycle.[2][3] The use of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect and promote the desired reaction pathway.[11]
-
Protodeborylation: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition via protodeborylation, where the C-B bond is cleaved by a proton source.[10] This side reaction reduces the concentration of the active nucleophile and leads to lower product yields. The choice of base and solvent system is critical to minimize this pathway.
-
Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction, especially in the presence of oxygen or Pd(II) species at the start of the reaction.[10] Proper degassing of the reaction mixture is essential to prevent this.
Recommended Protocols and Methodologies
The selection of the catalyst system, base, and solvent is paramount for a successful coupling with this compound. Below are two robust protocols adaptable for coupling with a range of aryl and heteroaryl boronic acids.
Protocol 1: General-Purpose Coupling with a Buchwald Ligand System
This protocol utilizes a modern, highly active catalyst system known for its broad functional group tolerance and effectiveness with challenging substrates, including those with coordinating groups.[12]
Experimental Workflow:
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Pd Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 2 mol % |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 4 mol % |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 10:1 ratio (0.1 M concentration) |
| Temperature | 80 - 100 °C | Varies by substrate reactivity |
| Time | 4 - 24 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).[13]
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][13]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Classic Conditions using Tetrakis(triphenylphosphine)palladium(0)
This protocol uses a classic, widely available catalyst. While sometimes less active than modern systems, Pd(PPh₃)₄ is reliable for many transformations.[14]
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 3 - 5 mol % |
| Base | K₂CO₃ (Potassium Carbonate) | 2.0 equivalents |
| Solvent | Toluene / H₂O or Dioxane / H₂O | 4:1 ratio (0.1 M concentration) |
| Temperature | 90 - 110 °C | Higher temperatures often needed |
| Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).[6][14]
-
Add the solvent (e.g., 1,4-Dioxane) and an aqueous solution of the base (e.g., 2M K₂CO₃). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.[6]
-
Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere for 12-24 hours.[15]
-
Monitor the reaction for the disappearance of starting material.
-
After cooling, dilute the mixture with water and extract several times with an organic solvent like ethyl acetate.[6]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the residue via column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Catalyst inhibition by the amine group.3. Poor solubility of reagents.4. Insufficiently active base. | 1. Ensure rigorous degassing of solvents and use fresh catalyst.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[16]3. Try a different solvent system (e.g., DMF, 2-MeTHF).[17]4. Use a stronger base like Cs₂CO₃ or K₃PO₄.[13] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Using a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedure (freeze-pump-thaw cycles or prolonged argon sparging).2. Use a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Protodeborylation of Boronic Acid | 1. Boronic acid instability (common with electron-deficient or heteroaryl boronates).2. Presence of excess water or protic sources. | 1. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[18]2. Use anhydrous conditions with a base like KF or CsF.[9][16]3. Add the boronic acid portion-wise over the course of the reaction. |
| Formation of Impurities / Difficult Purification | 1. Side reactions due to high temperature.2. Co-elution of product with boronic acid byproducts. | 1. Attempt the reaction at a lower temperature for a longer time.2. After workup, perform an acidic wash (e.g., 1M HCl) to remove the basic 2-aminoquinoline product into the aqueous layer, then re-basify and extract. Alternatively, a basic wash can remove unreacted boronic acid. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation for the synthesis of novel chemical entities in drug discovery. Success hinges on overcoming the potential for catalyst inhibition by the free amine and minimizing common side reactions like protodeborylation and homocoupling. Careful selection of a highly active catalyst system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand, along with an appropriate base and solvent system, is critical. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to efficiently synthesize diverse libraries of 3-aryl-2-aminoquinolines for further biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Leveraging 3-Bromoquinolin-2-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Amino-3-Bromoquinoline Scaffold
In the landscape of modern drug discovery, the quinoline core stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its synthetic versatility and ability to interact with various biological targets have cemented its importance in medicinal chemistry. The compound 3-Bromoquinolin-2-amine represents a particularly strategic starting material. It combines the quinoline core with two key functional handles:
-
The 2-Amino Group: This group acts as a crucial hydrogen bond donor and acceptor, influencing the molecule's electronic properties and providing a vector for interaction with biological targets like enzyme active sites.[2]
-
The 3-Bromo Substituent: The bromine atom at the 3-position is an exceptionally versatile reactive handle.[1] It provides a reliable site for introducing chemical diversity through a variety of powerful palladium-catalyzed cross-coupling reactions. This enables systematic exploration of structure-activity relationships (SAR), a cornerstone of lead optimization.[1]
Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably as potent inhibitors of protein kinases, which are often dysregulated in diseases like cancer.[1][3][5][6][7] This guide provides an in-depth look at the key synthetic transformations that leverage the unique reactivity of this compound, complete with detailed protocols for researchers engaged in drug development.
Part 1: Foundational Synthetic Transformations
The true power of this compound as a building block is unlocked through modern cross-coupling chemistry. The electron-rich 2-amino group and the reactive C-Br bond at the 3-position create a unique substrate for generating diverse libraries of novel compounds. Below are protocols for three indispensable reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[1][8][9] For this compound, this reaction is instrumental in building molecular complexity and exploring how different substituents at the 3-position impact biological activity.
Causality in Protocol Design: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.[10] A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst like Pd(dppf)Cl₂, which is reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that facilitates both the initial oxidative addition of the C-Br bond to the palladium center and the final reductive elimination step that forms the product. The base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[9] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[10]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[10]
-
Degassed 1,4-dioxane and water (4:1 v/v)[10]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[10] Monitor progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 85-95[10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | 80-92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 16 | 88-96 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation that is otherwise challenging.[11][12] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, providing direct access to valuable 3-aminoquinoline derivatives.[13][14]
Causality in Protocol Design: The catalytic cycle is similar to the Suzuki reaction but involves an amine nucleophile.[11][12] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical; it deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[11][15] Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are crucial as they promote the difficult reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[13] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.[11]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox (or using a Schlenk line), add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 80-95[13] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 75-90[12] |
| G3-XPhos (2) | - | LHMDS | THF | 80 | >90[13] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[16][17] This reaction introduces a linear, rigid alkynyl group, which can be a valuable linker or pharmacophore in drug design, often used to probe deep into protein binding pockets.
Causality in Protocol Design: This reaction uniquely employs a dual catalytic system.[17] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is crucial for activating the alkyne.[16][18] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium complex.[16] An amine base, such as triethylamine (Et₃N), is required both to neutralize the HX byproduct and to act as a solvent.[16] The reaction must be run under strictly anaerobic conditions, as oxygen can cause undesirable homocoupling of the alkyne (Glaser coupling).[16]
Caption: Experimental workflow for Sonogashira coupling.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)[18]
-
Anhydrous triethylamine (Et₃N) (5 mL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous DMF and Et₃N via syringe, followed by the dropwise addition of phenylacetylene.
-
Reaction: Heat the mixture to 80-100 °C for 3-6 hours.[18] The reaction progress should be monitored by TLC.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Purification: Filter the mixture through a pad of celite. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80-100 | 75-90[18] |
| Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 60 | 70-85 |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96[18] |
Part 2: Application in Kinase Inhibitor Drug Discovery
A primary application of this compound derivatives is in the development of protein kinase inhibitors.[1][3][10] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer.[1] Many kinase inhibitors are designed to be ATP-competitive, and the quinoline scaffold is an excellent starting point for mimicking the adenine core of ATP, allowing it to sit in the enzyme's active site.[5]
A notable example is the synthesis of substituted 3-anilino-quinolin-2(1H)-ones as inhibitors of PDK1, a key enzyme in the PI3K/Akt signaling pathway often activated in cancer.[6] The synthesis of these inhibitors relies on a Buchwald-Hartwig cross-coupling as the key step to introduce the anilino moiety at the 3-position.[6]
Caption: Drug discovery workflow using this compound.
Protocol 4: General Procedure for In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the IC₅₀ of synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PDK1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP) at a concentration near the Kₘ
-
Synthesized 3-bromoquinoline-2-amine derivatives (test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <1%). Add 5 µL of diluted compound to the wells of the 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the peptide substrate and ATP in kinase buffer. Add 10 µL of this master mix to each well.
-
Initiation: Initiate the reaction by adding 10 µL of diluted kinase enzyme to each well. Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 5: General Procedure for Cell Proliferation (MTT) Assay
This protocol assesses the effect of compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of medium containing the test compounds. The final DMSO concentration should be <0.5%.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator (37 °C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine GI₅₀ values.
Conclusion
This compound is a high-value, strategically functionalized building block for modern medicinal chemistry. Its utility is primarily derived from the C-3 bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The protocols and workflows detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for researchers to synthesize novel quinoline derivatives. As demonstrated in the context of kinase inhibitor discovery, these synthetic methodologies are directly applicable to addressing critical challenges in drug development, facilitating the systematic optimization of potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- 6. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. scirp.org [scirp.org]
Application Notes & Protocols: 3-Bromoquinolin-2-amine as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] 3-Bromoquinolin-2-amine emerges as a particularly valuable starting material, offering two distinct and reactive sites—the C-N bond at the 2-position and the C-Br bond at the 3-position. This bifunctionality allows for a diverse range of synthetic transformations, making it an ideal building block for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to synthesize novel heterocyclic compounds, such as imidazo[4,5-c]quinolines, which are of significant interest in drug discovery.[2][3][4] Detailed protocols, mechanistic insights, and optimization strategies are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[5][6] Among these, the quinoline framework is a recurring motif in molecules with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8] The strategic placement of an amino group at the C2 position and a bromine atom at the C3 position in this compound provides orthogonal synthetic handles for sequential or tandem reactions.
The primary amino group can act as a nucleophile or a directing group, while the bromo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This dual reactivity is the key to its utility, enabling the construction of fused ring systems that expand the chemical space around the quinoline core. This document will focus on the most robust and widely applied methodologies for leveraging this unique reactivity profile.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[1][9][10] In the context of this compound, this reaction is pivotal for introducing a second nitrogen-containing substituent at the 3-position, which is the immediate precursor for synthesizing fused imidazole rings.
Reaction Principle and Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cross-coupling of an aryl halide (this compound) with an amine. The catalytic cycle is a well-established pathway that underscores the importance of each component in the reaction mixture.[9][10][11]
-
Oxidative Addition : A Pd(0) complex, generated in situ, undergoes oxidative addition into the C-Br bond of the quinoline, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[12]
-
Reductive Elimination : The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][12]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) are often required to facilitate both the oxidative addition and the crucial reductive elimination steps, preventing catalyst decomposition and promoting high yields.[10]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Synthesis of N-Aryl-3-aminoquinolin-2-amine
This protocol describes a general procedure for the coupling of an aryl amine with this compound. It should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 mmol, 2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (5 mL)
-
Schlenk tube or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube containing a stir bar, add this compound, the aryl amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Establish Inert Atmosphere : Seal the tube with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring. For microwave-assisted synthesis, heat at 120-140 °C for 30-60 minutes.[13]
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (2.5) | Xantphos (6) | NaOtBu (1.4) | Toluene | 110 | 12-18 | 75-90 | General purpose, good for a wide range of amines. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16-24 | 70-85 | Milder base, suitable for base-sensitive functional groups.[14] |
| Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 65-80 | Bidentate ligand, effective for primary amines.[9] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF | 120 | 10-16 | 60-75 | Often used for heteroaromatic amines. |
Yields are representative and will vary based on the specific amine coupling partner.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[7] Applying this reaction to this compound allows for the introduction of various aryl or heteroaryl substituents at the C3 position, creating scaffolds that can be further modified or used as final products.
Reaction Principle
The Suzuki coupling mechanism is analogous to other palladium-catalyzed cross-couplings and involves three key steps:[7]
-
Oxidative Addition : A Pd(0) species adds to the this compound.
-
Transmetalation : The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, a step typically activated by a base.
-
Reductive Elimination : The two organic fragments couple and are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Synthesis of 3-Arylquinolin-2-amine
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent mixture: 1,4-Dioxane/Water or Toluene/Ethanol/Water (e.g., 4:1 ratio, 5 mL total)
-
Schlenk tube or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup : Combine this compound, the arylboronic acid, the palladium catalyst, and the base in a Schlenk tube with a stir bar.
-
Establish Inert Atmosphere : Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition : Add the degassed solvent mixture via syringe. The presence of water is often crucial for the transmetalation step.
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours.[7] For microwave-assisted synthesis, heat at 110-130 °C for 20-40 minutes.[15]
-
Monitoring : Track the disappearance of starting material by TLC or LC-MS.
-
Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Application: Tandem Synthesis of Imidazo[4,5-c]quinolines
The true synthetic power of this compound is realized in tandem or sequential reactions that build complex heterocyclic systems. The synthesis of imidazo[4,5-c]quinolines, a scaffold found in kinase inhibitors and other bioactive molecules, is a prime example.[2]
Caption: Workflow for the Synthesis of Imidazo[4,5-c]quinolines.
Synthetic Strategy
The synthesis involves a two-step sequence:
-
C-N Coupling : A Buchwald-Hartwig amination is performed as described in Section 2 to install a substituted amino group at the C3 position, forming a quinoline-2,3-diamine derivative.
-
Cyclization : The resulting diamine is then cyclized with a one-carbon synthon (e.g., an orthoester like triethyl orthoformate, or a carboxylic acid) under acidic or thermal conditions to form the fused imidazole ring.[3][4]
Protocol: One-Pot Synthesis of an Imidazo[4,5-c]quinoline Derivative
This protocol outlines a sequential one-pot procedure that avoids the isolation of the potentially unstable diamine intermediate.
Materials:
-
All materials from the Buchwald-Hartwig protocol (Section 2.2)
-
Triethyl orthoformate (5.0 mmol, 5.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.2 mmol, 0.2 equiv, optional)
Procedure:
-
Buchwald-Hartwig Step : Perform the Buchwald-Hartwig amination as detailed in Protocol 2.2. Monitor carefully for the complete consumption of this compound.
-
Cyclization Setup : Once the initial coupling is complete, cool the reaction mixture slightly (e.g., to 80 °C). Carefully add triethyl orthoformate to the reaction vessel. If required, a catalytic amount of pTSA can be added to facilitate the cyclization.
-
Cyclization Reaction : Re-heat the mixture to 110-120 °C and stir for an additional 4-8 hours, monitoring for the formation of the final product by LC-MS.
-
Workup and Purification : Cool the reaction to room temperature. Perform the same workup and purification as described in Protocol 2.2. The polarity of the final product will be significantly different from the diamine intermediate, often simplifying purification.
Conclusion and Future Outlook
This compound stands as a robust and highly versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed methodologies detailed herein—specifically the Buchwald-Hartwig amination and Suzuki-Miyaura coupling—provide reliable and high-yielding pathways to functionalized quinolines. The true potential of this starting material is exemplified by its use in tandem strategies to construct medicinally relevant scaffolds like imidazo[4,5-c]quinolines. Future work will likely explore its application in other modern synthetic methods, including C-H activation, multicomponent reactions,[16][17] and photoredox catalysis, further expanding the library of accessible, complex heterocyclic structures for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Functionalization of 3-Bromoquinolin-2-amine
Introduction: The Strategic Importance of N-Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Functionalization of the quinoline core is a key strategy for modulating the physicochemical properties, biological activity, and therapeutic potential of these molecules.[3] Specifically, the introduction of substituents on the nitrogen atom of an aminoquinoline derivative, known as N-functionalization, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.
3-Bromoquinolin-2-amine is a versatile building block, featuring three key reactive sites: the bromine atom at the 3-position, the primary amine at the 2-position, and the quinoline ring itself. N-functionalization of the 2-amino group opens a gateway to a vast chemical space of novel derivatives with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This guide provides detailed experimental protocols for the N-alkylation and N-arylation of this compound, offering researchers a practical framework for the synthesis and characterization of these valuable compounds.
Reaction Principle: Pathways to N-Functionalization
The N-functionalization of this compound can be achieved through several established synthetic methodologies. The choice of method depends on the desired functional group to be introduced (alkyl or aryl) and the overall synthetic strategy.
-
N-Alkylation: This is typically achieved via a nucleophilic substitution reaction where the nitrogen atom of the 2-amino group acts as a nucleophile, attacking an alkyl halide.[5] This reaction is often carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity.
-
N-Arylation: The formation of a C(aryl)-N bond is most commonly accomplished through transition metal-catalyzed cross-coupling reactions. The two primary methods detailed in this guide are:
-
Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine.[6][7] While effective, it often requires high reaction temperatures.
-
Chan-Lam Coupling: A more modern, copper-catalyzed cross-coupling of an amine with an arylboronic acid, which can often be performed under milder conditions and is tolerant of a wider range of functional groups.[8][9]
-
This guide will focus on providing detailed protocols for a representative N-alkylation reaction and an N-arylation reaction using the Chan-Lam coupling methodology due to its versatility and milder reaction conditions.
Visualizing the Synthetic Pathways
Caption: Synthetic routes for the N-alkylation and N-arylation of this compound.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
This protocol describes a general procedure for the N-benzylation of this compound. This method can be adapted for other primary alkyl halides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | Standard laboratory equipment | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Reflux condenser | Standard laboratory equipment | |
| Heating mantle | Standard laboratory equipment | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Rotary evaporator | Standard laboratory equipment | |
| Column chromatography setup | Standard laboratory equipment |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 224 mg), anhydrous potassium carbonate (2.0 mmol, 276 mg), and anhydrous acetonitrile (20 mL).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. To this mixture, add benzyl bromide (1.1 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The starting material and product should have different Rf values. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-3-bromoquinolin-2-amine.
Expected Yield: 75-85%
Protocol 2: N-Arylation of this compound with Phenylboronic Acid (Chan-Lam Coupling)
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with phenylboronic acid. This method is adaptable to a range of substituted arylboronic acids.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Phenylboronic Acid | ≥97% | Commercially Available |
| Copper(II) Acetate (Cu(OAc)₂) | ≥98% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Schlenk flask or sealed tube | Standard laboratory equipment | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Oil bath | Standard laboratory equipment |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or a sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 224 mg), phenylboronic acid (1.5 mmol, 183 mg), and copper(II) acetate (0.1 mmol, 18 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) followed by anhydrous pyridine (2.0 mmol, 0.16 mL).
-
Reaction: Seal the flask/tube and stir the reaction mixture at room temperature. The reaction is typically conducted open to the air.[8]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction may take 24-72 hours to reach completion.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-phenyl-3-bromoquinolin-2-amine.
Expected Yield: 60-75%
Characterization of N-Functionalized Products
The successful synthesis of N-functionalized this compound derivatives should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new signal for the N-H proton of the secondary amine, typically in the range of δ 5.0-9.0 ppm.[10] For N-alkylation, new signals corresponding to the protons of the alkyl group will appear. For N-arylation, new signals in the aromatic region will be observed.
-
¹³C NMR: The carbon atoms of the newly introduced alkyl or aryl group will give rise to new signals in the spectrum. The chemical shift of the C2 carbon of the quinoline ring is also expected to change upon N-functionalization.
Infrared (IR) Spectroscopy:
The IR spectrum of the product will show a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹, which is typically a single, sharp peak, in contrast to the two peaks observed for the primary amine of the starting material.[11]
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-functionalized product. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed.[6]
Representative Data Summary:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| N-benzyl-3-bromoquinolin-2-amine | ~4.5 (d, 2H, CH₂), ~5.5-6.0 (t, 1H, NH), ~7.2-8.0 (m, aromatic H) | ~48 (CH₂), ~110-150 (aromatic C) | ~3400 (N-H stretch) | [M]⁺ 314, [M+2]⁺ 316 |
| N-phenyl-3-bromoquinolin-2-amine | ~6.8-8.2 (m, aromatic H), ~8.5-9.0 (s, 1H, NH) | ~115-150 (aromatic C) | ~3380 (N-H stretch) | [M]⁺ 300, [M+2]⁺ 302 |
Note: The spectral data provided are estimated values and may vary depending on the specific experimental conditions and the substitution pattern of the introduced functional group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Inefficient base- Low reaction temperature- Poor quality of reagents/solvents | - Use a fresh batch of catalyst.- Screen different bases (e.g., NaOtBu, Cs₂CO₃).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Formation of side products | - Over-alkylation (for N-alkylation)- Homocoupling of boronic acid (for N-arylation)- Decomposition of starting material | - Use a milder base or lower the reaction temperature.- Adjust the stoichiometry of the reagents.- Ensure the reaction is performed under an inert atmosphere if necessary. |
| Difficulty in product purification | - Similar polarity of starting material and product- Presence of stubborn impurities | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Alkyl halides like benzyl bromide are lachrymatory and should be handled with extreme caution.
-
Copper salts can be toxic; avoid inhalation of dust and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols detailed in this application note provide a robust foundation for the N-functionalization of this compound. Both N-alkylation and N-arylation strategies offer access to a diverse range of derivatives with significant potential in drug discovery and materials science. Careful optimization of reaction conditions and thorough characterization of the products are crucial for successful synthesis and downstream applications.
References
- 1. acgpubs.org [acgpubs.org]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromoquinolin-2-amine
Introduction for the Modern Researcher
Welcome to the technical support center for the synthesis of 3-Bromoquinolin-2-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its dual functionalities which allow for sequential, site-selective cross-coupling reactions. However, its synthesis can be challenging, often plagued by low yields, incomplete reactions, and difficult purifications.
This guide is structured as a series of troubleshooting questions and answers, designed to directly address the practical issues encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes. Our focus will be on a robust and reproducible two-step synthetic sequence, which we have identified as the most reliable pathway.
Part 1: Overview of the Recommended Synthetic Pathway
The most efficient and controllable route to this compound involves a two-step process starting from the commercially available 3-bromoquinolin-2(1H)-one. This strategy avoids harsh nitration/reduction sequences and provides excellent regiochemical control.
-
Step 1: Chlorination. Conversion of the 2-quinolone to the more reactive 2-chloroquinoline derivative.
-
Step 2: Amination. Selective amination at the C2 position, leveraging modern cross-coupling chemistry for high efficiency.
Caption: Recommended two-step synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs - Synthesis of the 3-Bromo-2-chloroquinoline Intermediate
This section addresses common issues in the conversion of 3-bromoquinolin-2(1H)-one to 3-bromo-2-chloroquinoline.
Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, incomplete, or results in a dark, intractable mixture. What's going wrong?
Answer: This is a classic dehydration/chlorination reaction, but several factors are critical for its success. Low yields are often traced back to reagent quality, temperature control, and inefficient work-up.
-
Causality of Failure:
-
Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material or solvent will consume the reagent and generate phosphoric acid, leading to side reactions and a complex mixture. Ensure your 3-bromoquinolin-2(1H)-one is thoroughly dried in vacuo before use.
-
Insufficient Reagent or Temperature: The conversion of the quinolone to the chloroquinoline is an equilibrium process. While excess POCl₃ can be used, a common pitfall is not heating the reaction sufficiently to drive it to completion. A gentle reflux is typically required.[1]
-
Improper Quenching: The work-up is the most hazardous and critical part of this step. Pouring the reaction mixture onto ice must be done slowly and with vigorous stirring in a well-ventilated fume hood. Rapid addition can cause a violent exothermic reaction. The pH must then be carefully adjusted to neutral or slightly basic to precipitate the product and neutralize acidic byproducts.
-
-
Troubleshooting Solutions:
| Parameter | Common Problem | Recommended Solution |
| Reagents | Starting material contains water. | Dry 3-bromoquinolin-2(1H)-one under high vacuum for several hours before the reaction. Use a freshly opened bottle of POCl₃. |
| Temperature | Reaction is incomplete at lower temperatures. | Heat the reaction mixture to reflux (typically around 100-110°C) and monitor by TLC until the starting material is fully consumed.[1] |
| Work-up | Formation of a thick, unfilterable sludge. | Pour the cooled reaction mixture slowly onto a large excess of crushed ice with rapid stirring. Basify carefully with a cold, dilute base like aqueous K₂CO₃ or NaHCO₃ to a pH of ~8-9 to precipitate the product. |
| Purification | Product is contaminated with phosphorus byproducts. | After filtration, wash the crude solid extensively with water to remove any residual phosphoric salts. Recrystallization from ethanol or isopropanol is often effective for final purification. |
Q2: After the work-up, my crude 3-bromo-2-chloroquinoline is an oil or a discolored solid. How can I best purify it?
Answer: High purity of this intermediate is crucial for the success of the subsequent amination step. If simple washing and recrystallization are insufficient, column chromatography is a reliable option.
-
Recommended Purification Protocol:
-
Acid-Base Extraction (Optional but effective): Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The basic quinoline nitrogen will be protonated, moving the product into the aqueous layer and leaving non-basic impurities behind. Separate the aqueous layer, basify it with NaOH or K₂CO₃, and then extract your product back into an organic solvent.[2] Note this will not separate it from any unreacted starting quinolone.
-
Silica Gel Chromatography: 3-bromo-2-chloroquinoline is significantly less polar than the starting quinolone. Use a solvent system like hexanes:ethyl acetate (e.g., starting from 95:5 and gradually increasing polarity) to elute the product.[2] The product should have an Rf of around 0.4-0.5 in a 4:1 Hexanes:EtOAc system.
-
Part 3: Troubleshooting Guide & FAQs - Amination of 3-Bromo-2-chloroquinoline
The conversion of 3-bromo-2-chloroquinoline to the desired 2-amino product is the key C-N bond-forming step. The 2-chloro position is significantly more activated toward both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the 3-bromo position, ensuring high selectivity.
Q1: Should I use a classical SNAr approach with an ammonia source or a Buchwald-Hartwig cross-coupling reaction?
Answer: For academic and drug development settings, the Buchwald-Hartwig amination is unequivocally superior .
-
SNAr: This method requires forcing conditions (high temperatures and pressures with an ammonia source like NH₄OH or a protected amine), which can lead to decomposition and side reactions. Yields are often moderate and substrate scope is limited.
-
Buchwald-Hartwig Amination: This palladium-catalyzed method proceeds under much milder conditions (typically 80-100°C at atmospheric pressure).[3] It offers significantly higher yields, cleaner reactions, and a broader tolerance of functional groups. It is the modern standard for this type of transformation.
Q2: My Buchwald-Hartwig amination is giving low yield or failing completely. What are the key parameters to investigate?
Answer: The Buchwald-Hartwig reaction is a powerful tool, but it is highly sensitive to several variables. Over 90% of failures can be attributed to catalyst deactivation by air/moisture or a suboptimal choice of ligand, base, or solvent.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
The Critical Troubleshooting Checklist:
| Parameter | Common Problem & Causality | Recommended Solution & Rationale |
| Atmosphere | Catalyst deactivation. The active Pd(0) species is readily oxidized by atmospheric oxygen to inactive Pd(II). | Use a robust inert atmosphere. The reaction vessel (e.g., a Schlenk tube) must be thoroughly evacuated and backfilled with an inert gas (Argon or Nitrogen) at least three times. All reagents and solvents must be added under a positive pressure of inert gas.[3] |
| Reagents | Catalyst poisoning or hydrolysis. Water can hydrolyze the phosphine ligands and deactivate the catalyst. The base (e.g., NaOtBu) is extremely hygroscopic. | Use anhydrous, degassed solvents. Solvents like toluene or dioxane should be passed through a solvent purification system or distilled from a drying agent. Use freshly opened, high-purity reagents. Weigh the base quickly or in a glovebox.[3] |
| Pd Source | Inefficient generation of active Pd(0). Using Pd(OAc)₂ requires in situ reduction, which can be inconsistent. | Use a pre-catalyst. Modern palladacycle pre-catalysts (e.g., G3 or G4 palladacycles) are air-stable solids that cleanly and rapidly generate the active Pd(0) species upon heating with a base. This dramatically improves reproducibility.[4] |
| Ligand | Slow oxidative addition or reductive elimination. The C-Cl bond is less reactive than a C-Br bond. The wrong ligand will fail to promote the key steps of the catalytic cycle. | Use a bulky, electron-rich biarylphosphine ligand. For challenging heteroaryl chlorides, ligands like RuPhos, XPhos, or BrettPhos are excellent choices as they accelerate the rate-limiting oxidative addition step.[3] |
| Base | Insufficient strength or poor solubility. The base must be strong enough to deprotonate the coordinated amine without degrading the substrate. Poorly soluble bases can lead to slow, heterogeneous reactions. | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is also an excellent option and can serve as both the base and the ammonia source surrogate.[3][5] |
| Ammonia Source | Direct use of ammonia gas is difficult to handle. Aqueous ammonia is incompatible with the reaction. | Use an ammonia surrogate. LHMDS is a superb choice as it is a solid that is easy to handle and generates the amido-complex in situ.[5] Alternatively, benzophenone imine can be used, followed by acidic hydrolysis to reveal the primary amine. |
Q3: I am seeing byproducts in my reaction, primarily the loss of the chlorine or bromine atom. What is causing this?
Answer: This byproduct is a result of hydrodehalogenation , a common side reaction in palladium catalysis.
-
Mechanism: Instead of reductive elimination of the C-N bond, a competing pathway involving a β-hydride elimination from the base (e.g., t-butoxide) or solvent can lead to the formation of a palladium-hydride species. This species can then reductively eliminate with the quinoline ring to replace the halide with a hydrogen atom.
-
Minimization Strategies:
-
Use a Hindered Base: Strong, bulky bases like NaOtBu or LHMDS are less prone to β-hydride elimination.
-
Choose an Appropriate Ligand: Bulky biarylphosphine ligands often create a steric environment around the palladium center that favors the desired C-N reductive elimination over competing pathways.
-
Control the Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90°C instead of >110°C) can sometimes suppress side reactions.
-
Part 4: Detailed Experimental Protocols
These protocols are provided as a robust starting point and may require optimization based on your specific equipment and reagent batches.
Protocol 4.1: Synthesis of 3-Bromo-2-chloroquinoline
-
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromoquinolin-2(1H)-one (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C) with stirring. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), checking for the disappearance of the starting material (typically 2-4 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully , add the reaction mixture dropwise to the stirred ice water. This is a highly exothermic quench.
-
Once the addition is complete, continue stirring for 30 minutes.
-
Carefully basify the acidic solution by the slow addition of solid NaHCO₃ or a cold 10% K₂CO₃ solution until the pH is ~8-9. A precipitate should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3x) and then allow it to air-dry.
-
The crude product can be further purified by recrystallization from ethanol to yield 3-bromo-2-chloroquinoline as a white to off-white solid.[1]
Protocol 4.2: Buchwald-Hartwig Amination for this compound
-
Safety Note: This reaction requires strict anhydrous and anaerobic conditions. All glassware should be oven- or flame-dried. Solvents and reagents must be anhydrous.
-
To an oven-dried Schlenk tube, add 3-bromo-2-chloroquinoline (1.0 eq), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-2 mol%), and the corresponding ligand if not using a pre-catalyst (e.g., RuPhos, 2-4 mol%).
-
Add the base, sodium tert-butoxide (NaOtBu, 1.5 eq), and the ammonia source, lithium bis(trimethylsilyl)amide (LHMDS, 1.2 eq).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution) via syringe.
-
Place the sealed tube in a preheated oil bath at 90-100°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding water. Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography. Due to the basic nature of the product, it is sometimes beneficial to pre-treat the silica gel with a triethylamine/hexanes solution (1-2% triethylamine) to prevent streaking. Elute with a gradient of ethyl acetate in hexanes to afford pure this compound.
References
- 1. 3-BROMO-2-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 2-Aminoquinoline
Welcome to our dedicated technical support guide for the bromination of 2-aminoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to anticipate, troubleshoot, and resolve common experimental challenges.
Introduction: The Challenge of Regioselectivity
The bromination of 2-aminoquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. The quinoline core itself typically undergoes electrophilic attack on the more electron-rich carbocyclic (benzene) ring, favoring positions 5 and 8.[1][2] However, the presence of the powerful activating amino (-NH₂) group at the 2-position complicates this picture. The -NH₂ group strongly directs bromination to the ortho and para positions relative to itself. In the case of 2-aminoquinoline, the para position (C-4) is part of the pyridine ring and generally less reactive towards electrophiles, while the ortho position (C-3) becomes highly activated. This makes the synthesis of the desired 3-bromo-2-aminoquinoline feasible, but also opens the door to several side reactions, most notably over-bromination.
This guide will walk you through the common pitfalls and provide robust solutions to maximize the yield and purity of your target compound.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during the bromination of 2-aminoquinoline in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of a di-brominated product. How can I avoid this?
Answer: This is the most frequently encountered problem and stems from the high activation of the quinoline ring by the amino group. The initial product, 3-bromo-2-aminoquinoline, is still an activated aromatic system and can undergo a second bromination.
-
Causality: The primary cause is an excess of the brominating agent or reaction conditions that are too harsh. The strong electron-donating nature of the amino group makes the entire ring system susceptible to further electrophilic attack.[3] Studies on analogous compounds, such as 8-aminoquinoline, demonstrate that controlling the stoichiometry of bromine is critical to prevent the formation of di-bromo derivatives.[4][5][6]
-
Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Begin with a 1:1 molar ratio of 2-aminoquinoline to the brominating agent. For liquid bromine, it is advisable to dilute it in the reaction solvent and add it dropwise to the solution of 2-aminoquinoline at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.
-
Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder reagent. N-Bromosuccinimide (NBS) is an excellent alternative for brominating electron-rich aromatic compounds and can significantly improve selectivity for mono-bromination.[7][8]
-
Temperature Management: Perform the reaction at a lower temperature. Starting at 0 °C or even -10 °C can slow down the rate of the second bromination more significantly than the first, thus favoring the mono-brominated product.
-
Workflow for Minimizing Di-bromination
Caption: Troubleshooting workflow for over-bromination.
Question 2: I'm observing multiple spots on my TLC plate that I suspect are different mono-brominated isomers. How can I improve regioselectivity for the 3-position?
Answer: While the 3-position is electronically favored, side reactions at other positions can occur, particularly under harsh conditions.
-
Causality: Electrophilic substitution on the quinoline ring is a competition between the directing effects of the heterocyclic nitrogen and the amino group. While the amino group strongly directs to C-3, some substitution can occur at C-5 or C-8, which are the typical sites for electrophilic attack on the quinoline nucleus itself.[1][2] The reaction conditions, particularly the acidity, can influence this balance. In strongly acidic media, the amino group is protonated to -NH₃⁺, which is deactivating and meta-directing, further complicating the regiochemical outcome.
-
Solutions & Protocols:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for brominations and can help to moderate reactivity.[4] Non-polar solvents like dichloromethane (DCM) or chloroform are also frequently used.
-
Protecting Group Strategy: For ultimate control, consider protecting the amino group. Acetylating the amino group to form 2-acetamidoquinoline moderates its activating effect and can enhance selectivity for the 3-position. The acetyl group can be easily removed by acid or base hydrolysis post-bromination.[9]
-
Reaction Pathway: Desired vs. Side Product
Caption: Simplified mechanism showing the desired bromination at C-3 and a potential over-bromination side reaction.
Question 3: My reaction is very slow or does not go to completion. What can I do?
Answer: While over-reactivity is the more common issue, insufficient reactivity can occur, especially if less reactive brominating agents are used or if the substrate has deactivating impurities.
-
Causality: This could be due to a number of factors:
-
The quality of the brominating agent (e.g., NBS can decompose over time).
-
Insufficient activation of the brominating agent.
-
The presence of acid, which protonates the quinoline nitrogen and deactivates the ring system.
-
-
Solutions & Protocols:
-
Verify Reagent Quality: Use freshly opened or purified NBS.
-
Catalysis: For brominations with NBS, sometimes a radical initiator like AIBN or a catalytic amount of a protic acid can be used, but this must be done with caution as it can also lead to side products.[7]
-
Temperature Increase: If the reaction is clean but slow at low temperatures, consider gradually increasing the temperature to room temperature. Monitor closely by TLC to ensure side products do not begin to form.
-
pH Control: If the reaction generates HBr as a byproduct, this can protonate the starting material and shut down the reaction. The addition of a non-nucleophilic base, such as sodium acetate or pyridine, can scavenge the acid and maintain the reaction rate.
-
Experimental Protocols
Protocol 1: Selective Mono-bromination using NBS
This protocol is optimized to favor the formation of 3-bromo-2-aminoquinoline while minimizing di-bromination.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoquinoline (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile (approx. 0.1 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution to the 2-aminoquinoline solution dropwise over a period of 30-60 minutes using an addition funnel.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.
-
-
Work-up:
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure 3-bromo-2-aminoquinoline.[10]
-
Protocol 2: Controlled Bromination using a Protecting Group
This two-step protocol offers the highest level of control over regioselectivity.
-
Step 1: Protection of the Amino Group
-
Dissolve 2-aminoquinoline (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain 2-acetamidoquinoline.
-
-
Step 2: Bromination and Deprotection
-
Dissolve the 2-acetamidoquinoline (1.0 eq) in acetic acid.
-
Add a solution of molecular bromine (1.0 eq) in acetic acid dropwise at room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the brominated product. Filter and wash with water.
-
To deprotect, reflux the crude 3-bromo-2-acetamidoquinoline in a mixture of ethanol and concentrated hydrochloric acid until the hydrolysis is complete.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 3-bromo-2-aminoquinoline. Filter, wash with water, and dry.
-
Data Summary
The following table provides a qualitative comparison of different brominating agents for this reaction.
| Brominating Agent | Relative Reactivity | Common Side Products | Recommended Conditions |
| Molecular Bromine (Br₂) in DCM/CHCl₃ | High | Di-brominated products | Low temperature (0 °C), slow addition, 1.0 eq. |
| Molecular Bromine (Br₂) in Acetic Acid | Moderate-High | Di-brominated products | Room temperature, careful stoichiometry |
| N-Bromosuccinimide (NBS) in DCM | Moderate | Lower incidence of di-bromination | 0 °C to RT, 1.0-1.1 eq. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Purification of 3-Bromoquinolin-2-amine
Welcome to the technical support guide for the purification of 3-Bromoquinolin-2-amine (CAS: 36825-31-7). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block with high purity. We will address common issues, from chromatographic difficulties to recrystallization hurdles, providing both theoretical explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking badly on my silica gel TLC plate and I'm getting low recovery from my column. What is causing this?
A: This is a classic problem encountered with basic compounds like this compound. The molecule contains two basic nitrogen atoms: one in the quinoline ring and the exocyclic amine group. These basic centers interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, sometimes irreversible, binding leads to significant tailing (streaking) on TLC plates and poor recovery from silica gel columns. In some cases, the acidic environment can even cause degradation of the target compound.[1]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluent system.[1][2] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use an Alternative Stationary Phase: Consider using a less acidic support. Neutral or basic alumina is often an excellent alternative for acid-sensitive or basic compounds.[1][3]
Q2: I am struggling to separate this compound from an impurity with a very similar Rf value. How can I improve my chromatographic separation?
A: Separating compounds with similar polarities, such as isomers or certain reaction byproducts, is a common challenge.[1]
Strategies for Enhanced Resolution:
-
Optimize the Mobile Phase: The key to separation is finding the right solvent system. Systematically screen various solvent mixtures using TLC. A good starting point is often a combination of hexanes and ethyl acetate or dichloromethane and methanol.[1] Aim for an Rf value of 0.2-0.3 for your target compound to maximize the separation window.[3][4]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This keeps the bands tight and can often resolve closely running spots that co-elute under isocratic (constant solvent) conditions.[2]
-
Reduce Column Loading: Overloading the column is a primary cause of poor separation. A general guideline is to use a silica-to-crude-material ratio of at least 30:1 by weight, and even higher (50:1 to 100:1) for difficult separations.[1]
Q3: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This is common for compounds with low melting points or when the solution is supersaturated with impurities.[5]
Corrective Actions:
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to slightly decrease the saturation level.[5]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages precipitation as an amorphous oil, whereas slow cooling allows time for proper crystal lattice formation. Let it cool to room temperature undisturbed before moving to an ice bath.[5]
-
Modify the Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[5]
Q4: After cooling my recrystallization solution, no crystals have formed. How can I induce crystallization?
A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.[5]
Methods to Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for further crystal growth.[5]
-
Reduce Solvent Volume: Gently warm the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the solute concentration. Then, allow it to cool again.[5]
-
Cool to a Lower Temperature: If an ice bath is insufficient, try a salt-ice bath or a laboratory chiller to reach lower temperatures, which will further decrease the compound's solubility.[5]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking / Tailing | 1. Acidic silica interacting with the basic amine.[1] 2. Column overload. | 1. Deactivate silica by adding 1% triethylamine to the eluent.[1][2] 2. Switch to a neutral or basic alumina column.[3] 3. Reduce the amount of crude material loaded onto the column. |
| Poor Separation | 1. Inappropriate solvent system (Rf too high or too low).[3] 2. Column was packed improperly (channeling). 3. Column overload. | 1. Optimize eluent using TLC to get the target compound Rf ~0.2-0.3.[3] 2. Use a shallow gradient elution. 3. Ensure the column is packed uniformly without air bubbles or cracks.[3] |
| Low or No Recovery | 1. Compound is irreversibly stuck to acidic silica. 2. Eluent is not polar enough to move the compound. | 1. Use deactivated silica or alumina. 2. Flush the column with a highly polar solvent system (e.g., 5-10% Methanol in Dichloromethane with 1% triethylamine). |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. Solution is too concentrated or contains significant impurities. 2. Cooling is too rapid.[5] | 1. Reheat to dissolve, add more "good" solvent, and cool slowly.[5] 2. Consider a preliminary purification by chromatography to remove impurities. |
| No Crystal Formation | 1. Solution is too dilute (not supersaturated).[5] 2. Compound is highly soluble in the chosen solvent even at low temperatures. | 1. Induce crystallization (scratching, seed crystal).[5] 2. Reduce solvent volume by evaporation.[5] 3. Change to a different solvent or a mixed-solvent system where the compound has lower solubility when cold. |
| Low Yield | 1. Too much solvent was used, leaving the product in the mother liquor.[5] 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor to obtain a second crop of crystals. 2. In future attempts, use the minimum amount of hot solvent required for dissolution. 3. Ensure the filtration funnel and flask are pre-heated before hot filtration. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica
This protocol is designed to mitigate the issues of streaking and low recovery common with basic amines on silica gel.
-
Eluent Preparation: Based on TLC analysis, prepare a suitable eluent system (e.g., Ethyl Acetate/Hexane). Add 1% triethylamine by volume to this mixture. Example: For 500 mL of 20% EtOAc/Hexane, use 100 mL EtOAc, 395 mL Hexane, and 5 mL NEt₃.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in your least polar starting eluent (containing NEt₃).
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[3]
-
Add a thin layer of sand to the top of the packed silica to prevent disturbance.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of the packed column.[3]
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to maintain a steady flow rate.
-
Collect fractions and monitor their composition by TLC, visualizing under UV light.[1]
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.[3]
Protocol 2: Purification by Mixed-Solvent Recrystallization
This method is highly effective when a single ideal recrystallization solvent cannot be found.
-
Solvent Selection: Identify a "good" solvent in which this compound is readily soluble (e.g., Toluene, Ethyl Acetate, or Acetone) and a miscible "poor" solvent in which it is sparingly soluble (e.g., Hexane or Pentane).
-
Dissolution: Place the crude material in an Erlenmeyer flask. Heat the flask and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Addition of "Poor" Solvent: While maintaining the high temperature, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.[5]
Data Summary
The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 36825-31-7 | [6] |
| Molecular Formula | C₉H₇BrN₂ | [6][7] |
| Molecular Weight | 223.07 g/mol | [6][7] |
| Topological Polar Surface Area | 38.9 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Hydrogen Bond Donor Count | 1 | [7] |
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Regioselectivity in Functionalizing 3-Bromoquinolin-2-amine
Welcome to the technical support center for the functionalization of 3-bromoquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. The inherent reactivity of both the C3-bromo and the C2-amino groups presents unique challenges in achieving desired regioselectivity. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and offer logical, scientifically-grounded solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the functionalization of this compound, offering explanations for the unexpected outcomes and providing step-by-step protocols to steer your reaction toward the desired product.
Problem 1: My Suzuki coupling is giving low yields and a complex mixture of products, including debromination.
Question: I'm trying to perform a Suzuki-Miyaura coupling at the C3 position of this compound, but I'm getting very low yields of my desired product. My analysis shows the presence of starting material, debrominated quinolin-2-amine, and potentially some N-arylated byproduct. What's going on and how can I fix it?
Answer:
This is a classic challenge when working with amino-substituted aryl halides. The primary issues stem from the dual nature of your substrate, which contains both a reactive C-Br bond for oxidative addition and a nucleophilic amino group that can interfere with the catalyst.
Causality Analysis:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen of the 2-amino group, and to a lesser extent the quinoline nitrogen, can coordinate strongly to the palladium center. This can lead to catalyst inhibition or the formation of inactive palladium complexes, effectively shutting down the catalytic cycle.[1]
-
Competitive N-Arylation: The amino group itself can act as a nucleophile in a competing Buchwald-Hartwig-type amination reaction, leading to the formation of N-arylated dimers or polymers.
-
Dehalogenation (Hydrodehalogenation): The formation of quinolin-2-amine (the debrominated product) is a common side reaction. This can be caused by various factors, including the presence of hydride sources (e.g., from solvents or bases) or through a reductive pathway involving the palladium catalyst.[1]
-
Protodeboronation of the Boronic Acid: This is the hydrolysis of your boronic acid back to the corresponding arene, which reduces the concentration of your coupling partner.[1] This is often promoted by aqueous bases and elevated temperatures.
Troubleshooting Workflow & Solutions:
This workflow provides a logical progression for optimizing your Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions with this compound.
Solution 1: Optimize the Catalyst System
The choice of ligand is paramount. Standard ligands like PPh₃ may not be sufficient. You need ligands that are both electron-rich and sterically bulky to promote oxidative addition and reductive elimination while discouraging catalyst inhibition.
-
Recommended Ligands: Switch to bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos .[1] These are known to be highly effective for cross-coupling reactions with challenging heteroaromatic substrates.
-
Catalyst Precursor: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
Solution 2: Judicious Choice of Base and Solvent
-
Base: Strong aqueous bases like Na₂CO₃ or K₂CO₃ can promote protodeboronation. Consider using a weaker, non-aqueous base like K₃PO₄ or Cs₂CO₃ . Finely grinding the base can improve reproducibility.
-
Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene is a good starting point. If protodeboronation is a major issue, consider using anhydrous solvents.[1]
-
Boronic Acid Stability: To further combat protodeboronation, switch from a boronic acid to a more stable boronic ester , such as a pinacol ester.[1]
Solution 3: Employ a Protecting Group Strategy (Most Robust Solution)
If optimization of the catalyst and conditions fails, protecting the 2-amino group is the most reliable strategy to prevent its interference.[2]
-
Recommended Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Easily installed with Boc₂O and readily removed with trifluoroacetic acid (TFA).
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under specific conditions, providing orthogonality.[2]
-
Pivaloyl (Piv): A sterically hindered acyl group that can effectively block the N-H reactivity.
-
Experimental Protocol: Suzuki Coupling with a Boc-Protected Substrate
-
Protection: To a solution of this compound (1.0 eq) in THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete conversion. Purify by column chromatography to obtain Boc-protected this compound.
-
Coupling: In an oven-dried Schlenk flask, combine the Boc-protected substrate (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), K₃PO₄ (2.0-3.0 eq), SPhos (2-4 mol%), and Pd₂(dba)₃ (1-2 mol%).
-
Reaction: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed 1,4-dioxane. Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.[1]
-
Work-up and Deprotection: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. After purification of the coupled product, dissolve it in a solution of TFA in dichloromethane (DCM) to remove the Boc group.
Problem 2: My Buchwald-Hartwig reaction is resulting in N-arylation instead of C-amination.
Question: I am attempting a Buchwald-Hartwig amination to introduce a new amine at the C3 position. However, I am observing significant amounts of what appears to be N-arylation at the existing 2-amino group. How can I control the regioselectivity?
Answer:
You are encountering a classic chemoselectivity challenge. Both the C3-Br bond and the N-H bond of the 2-amino group are reactive sites for palladium-catalyzed amination. The outcome depends on the relative rates of oxidative addition at the C-Br bond versus the N-H bond activation and subsequent coupling.
Causality Analysis:
-
Competitive Reaction Pathways: The standard Buchwald-Hartwig catalytic cycle can proceed via two pathways:
-
C-N Coupling (Desired): Oxidative addition of the C3-Br bond to Pd(0), followed by coordination of the incoming amine, deprotonation, and reductive elimination.
-
N-N or N-Arylation (Side Reaction): The 2-amino group of one molecule can couple with the C3-Br of another, leading to dimerization or oligomerization.
-
Troubleshooting Workflow & Solutions:
Caption: Decision tree for achieving selective C3-amination.
Solution 1: Modulate Ligand Sterics and Base Strength
-
Ligands: The use of very bulky ligands can sterically hinder the approach of the 2-amino group to the palladium center, thus favoring the reaction with the less hindered incoming amine. Ligands like tBuXPhos or AdBrettPhos are excellent candidates.
-
Base: A strong, non-nucleophilic base is crucial. Lithium bis(trimethylsilyl)amide (LiHMDS) is often effective as it can selectively deprotonate the incoming amine without promoting side reactions.[3] Sodium tert-butoxide (NaOt-Bu) is another common choice.
Solution 2: Temperature Control
Reaction kinetics can be temperature-dependent. Running the reaction at a lower temperature might favor one pathway over the other. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is too sluggish, while monitoring for the formation of the N-arylated byproduct.
Solution 3: Protecting Group Strategy
As with the Suzuki coupling, protecting the 2-amino group is the most definitive way to ensure the reaction occurs exclusively at the C3 position.[2][4]
Experimental Protocol: Selective C3-Amination
-
Protection: Protect the 2-amino group with a suitable group like Boc or Pivaloyl as described previously.
-
Amination: In a glovebox or under an inert atmosphere, charge a vial with the protected this compound (1.0 eq), the desired amine (1.2 eq), a bulky ligand (e.g., tBuXPhos, 3-6 mol%), a palladium precatalyst (e.g., G3-XPhos, 1.5-3 mol%), and a strong base (e.g., LiHMDS or NaOt-Bu, 1.5 eq).
-
Reaction: Add anhydrous toluene or dioxane and heat the reaction to 90-110 °C until the starting material is consumed.
-
Work-up and Deprotection: Follow standard work-up procedures. Deprotect the amino group under appropriate conditions to yield the final 3-amino-substituted quinolin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is inherently more reactive in cross-coupling reactions, the C3-Br bond or the N-H of the amino group?
A1: Both are reactive, but under typical palladium-catalyzed conditions, the C3-Br bond is generally more susceptible to oxidative addition , which is often the first step in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig.[5] However, the N-H bond of the 2-amino group is acidic enough to be deprotonated by the bases used in these reactions, making it a potent nucleophile that can compete in the catalytic cycle, leading to the challenges discussed above. The key to regioselectivity is to choose conditions that heavily favor the C-Br activation pathway.
Q2: I want to perform a Sonogashira coupling. Should I be concerned about the 2-amino group?
A2: Yes, absolutely. The Sonogashira coupling is typically run with a base like triethylamine or diisopropylamine, which can deprotonate the 2-amino group.[6][7] The resulting amide anion could potentially interfere with the catalyst or react with the copper co-catalyst. Furthermore, the amino group can coordinate to the palladium and copper catalysts. For clean and high-yielding Sonogashira couplings at the C3 position, protecting the 2-amino group is strongly recommended .[8]
Q3: Can the 2-amino group direct C-H activation to other positions on the quinoline ring?
A3: Yes, this is a distinct possibility. While the 8-aminoquinoline motif is famous as a directing group for C-H activation, other amino groups can also exhibit directing effects.[9][10][11] The 2-amino group, through chelation assistance with the quinoline nitrogen, could potentially direct a transition metal catalyst to activate the C-H bond at the C3 position (once the bromine is replaced) or even the N-H bond itself. If you are observing unexpected functionalization at other sites, consider the possibility of a C-H activation pathway being operative. Using quinoline N-oxides is a common strategy to achieve C2-functionalization, which highlights the influence of coordinating groups on regioselectivity.[12][13]
Q4: What is the best general-purpose protecting group for the 2-amino group in these reactions?
A4: The Boc (tert-Butoxycarbonyl) group is an excellent first choice. It is robust enough to withstand the conditions of most palladium-catalyzed cross-coupling reactions, is electronically neutral, and is typically removed under acidic conditions that are orthogonal to the basic conditions of the coupling reactions.[4][14] This orthogonality is a key feature of an effective protecting group strategy.
Q5: Are there any conditions that would favor selective N-functionalization of the 2-amino group in the presence of the C3-bromide?
A5: Yes, while palladium catalysis often favors C-Br activation, you can promote N-functionalization by choosing reaction conditions that avoid activating the C-Br bond. For instance, standard N-alkylation (e.g., with an alkyl halide and a non-coordinating base like K₂CO₃ or Cs₂CO₃ in DMF at moderate temperatures) would likely favor reaction at the more nucleophilic amino group over a slow SₙAr reaction at the C3 position. For N-arylation, a copper-catalyzed Ullmann condensation might offer a different selectivity profile compared to palladium-catalyzed reactions, potentially favoring N-arylation at lower temperatures.
Summary of Recommended Reaction Conditions
| Reaction Type | Target | Key Challenge | Recommended Solution | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | C3-Arylation | Catalyst Inhibition, N-Arylation | Protect NH₂ (Boc), use bulky ligand | Pd₂(dba)₃ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| Buchwald-Hartwig | C3-Amination | N-Arylation at C2-NH₂ | Protect NH₂ (Boc, Piv), use bulky ligand | G3-XPhos / tBuXPhos | LiHMDS, NaOt-Bu | Toluene, Dioxane |
| Sonogashira | C3-Alkynylation | Catalyst Inhibition, Side Reactions | Protect NH₂ (Boc, SEM) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF |
| N-Alkylation | N2-Alkylation | C3-Br Reactivity | Avoid Pd catalysts | None | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile |
References
- 1. benchchem.com [benchchem.com]
- 2. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. colorblindchemist.wordpress.com [colorblindchemist.wordpress.com]
- 11. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Reaction Byproducts of 3-Bromoquinolin-2-amine
Welcome to the Technical Support Center for 3-Bromoquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation and management of reaction byproducts. Our goal is to equip you with the expertise to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives a significant amount of quinolin-2-amine as a byproduct. What's happening?
A1: The primary issue is likely hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[1][2] This can be caused by several factors:
-
Reaction Temperature: Excessively high temperatures can promote the hydrodehalogenation pathway.[2]
-
Base: Certain bases, particularly strong alkoxides in the presence of a hydrogen source (like residual water or an alcohol solvent), can facilitate this side reaction.
-
Catalyst/Ligand System: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation.[2][3]
Quick Troubleshooting Steps:
-
Lower the reaction temperature in 10 °C increments.
-
Switch to a weaker base, such as K₂CO₃ or Cs₂CO₃, and ensure anhydrous conditions.[4]
-
Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or RuPhos can sometimes suppress this side reaction.[4]
Q2: I'm observing a byproduct with a mass corresponding to the homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A2: Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] To minimize this:
-
Thoroughly Degas: Ensure your reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen) before heating to remove any dissolved oxygen.
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Q3: During my Buchwald-Hartwig amination, besides my desired product, I'm getting a complex mixture of byproducts. What are the likely culprits?
A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it can be sensitive.[5] Common issues include:
-
Competitive Binding: The 2-amino group on the quinoline ring can potentially coordinate to the palladium center, interfering with the catalytic cycle.
-
Base Strength: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine coupling partner, while one that is too strong can lead to side reactions like hydrodehalogenation.[3] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used but require careful optimization.[4][6]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reductive elimination step.[3]
Q4: My purified this compound derivative appears to be decomposing on a silica gel column. How can I purify it effectively?
A4: The basic nitrogen atoms in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential decomposition.[7]
-
Neutralize the Silica: You can pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-polar amine, like triethylamine (~0.5-1%), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or C18-functionalized silica (reverse-phase chromatography).
-
Non-Chromatographic Methods: If possible, purification by crystallization can be an excellent alternative to avoid these issues.
II. In-Depth Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[8] However, with a substrate like this compound, careful optimization is key to minimizing byproducts.
Identifying Common Byproducts
| Byproduct Name | Structure | Common Cause(s) | Identification Method |
| Quinolin-2-amine | C₉H₈N₂ | Hydrodehalogenation | LC-MS, GC-MS, ¹H NMR |
| Biphenyl/Aryl-Aryl Homocoupling | Varies | Oxidative coupling of boronic acid | LC-MS, GC-MS, ¹H NMR |
| Starting Material | C₉H₆BrN₂ | Incomplete reaction | TLC, LC-MS |
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Protocol: Screening for Optimal Suzuki-Miyaura Conditions
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent. Add this mixture to the Schlenk tube.
-
Degassing: Add the remaining degassed solvent (e.g., 1,4-dioxane/water, 5:1, 5 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (start at 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the product-to-byproduct ratio.
Guide 2: Navigating Byproducts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to N-arylated quinolines.[5][9] Success hinges on the careful selection of the catalyst system and reaction conditions to avoid common pitfalls.
Common Byproducts and Their Origins
| Byproduct Name | Structure | Common Cause(s) |
| Quinolin-2-amine | C₉H₈N₂ | Reductive dehalogenation, often promoted by strong bases or high temperatures.[3] |
| Bis(quinolinyl)amine | Varies | Reaction of the product with another molecule of starting material. |
| Oxidized/Decomposed Ligand | N/A | Reaction conducted in the presence of oxygen. |
Logical Framework for Buchwald-Hartwig Optimization
Caption: Workflow for Optimizing Buchwald-Hartwig Amination Reactions.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: Add this compound (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk tube inside a glovebox.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat in an oil bath to the desired temperature (e.g., 100 °C).
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material using the methods described in FAQ Q4.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
overcoming low reactivity of 3-Bromoquinolin-2-amine in C-N coupling
Welcome to the technical support resource for researchers navigating the challenges of C-N cross-coupling reactions with 3-bromoquinolin-2-amine. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome the inherent low reactivity of this substrate. We will delve into the mechanistic underpinnings of the challenges and present validated protocols to help you achieve successful and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard Buchwald-Hartwig or Ullmann C-N coupling reactions?
A1: The low reactivity is multifactorial, stemming from a combination of electronic and steric effects, as well as potential catalyst inhibition.
-
Electronic Deactivation: The primary challenge is the electron-rich nature of the quinoline ring system, which is further amplified by the strong electron-donating amino group (-NH₂) at the C2 position. This high electron density deactivates the C-Br bond at the adjacent C3 position, making the crucial oxidative addition step of the catalytic cycle significantly more difficult.[1]
-
Catalyst Inhibition/Chelation: The substrate possesses two potential sites for unproductive coordination to the metal catalyst: the quinoline ring nitrogen (N1) and the exocyclic amino group (C2-NH₂). These Lewis basic sites can chelate to the palladium or copper center, forming stable, off-cycle complexes that inhibit catalytic turnover.[2] This is a common issue with nitrogen-containing heterocycles.[2][3]
Q2: What are the most common failure modes observed in these reactions?
A2: The most frequent issues are:
-
No Reaction or Low Conversion: The starting material is recovered largely unreacted. This typically points to a failure in the oxidative addition step.
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, yielding quinolin-2-amine. This side reaction can become competitive, especially at higher temperatures or when using certain bases and ligands.[4]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition and loss of activity.
Q3: Is a Palladium or Copper-based system better for this transformation?
A3: Both palladium (Buchwald-Hartwig) and copper (Ullmann-type) systems can be effective, but the choice depends on the specific coupling partner and reaction conditions.
-
Palladium-catalyzed (Buchwald-Hartwig) amination is often the first choice due to its generally broader substrate scope and higher activity, driven by the development of sophisticated biarylphosphine ligands.[1][4]
-
Copper-catalyzed (Ullmann) amination can be an excellent alternative, particularly for coupling with N-heterocycles or when palladium systems fail. Modern Ullmann reactions use ligands like amino acids or diamines to facilitate the reaction under milder conditions than the harsh, classical protocols.[5][6][7]
II. The Core Challenge: Electronic Deactivation and Catalyst Inhibition
The fundamental difficulty in achieving efficient C-N coupling with this compound lies in its electronic and structural properties. The diagram below illustrates the two primary deactivating effects that must be overcome.
Caption: Key factors hindering C-N coupling of this compound.
III. Troubleshooting Guide: From Low Conversion to Success
Use this decision-tree workflow to systematically troubleshoot and optimize your reaction.
Caption: A logical workflow for troubleshooting C-N coupling reactions.
IV. Optimized Protocols & Methodologies
Based on established literature for challenging heteroaromatic amines, the following protocols provide robust starting points for your experiments.
Protocol 1: Buchwald-Hartwig Amination (Recommended First Approach)
This protocol utilizes a modern biarylphosphine ligand-based system designed to overcome the high activation barrier of electron-rich heteroaryl halides.[1]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the low reactivity, reactions may require extended times (12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann-Type C-N Coupling (Alternative Approach)
This protocol is an excellent alternative if the Buchwald-Hartwig approach fails, and it often benefits from milder bases. Modern Ullmann conditions avoid the harsh temperatures of classical methods.[6][9]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.5-2.0 equiv.), Copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄), 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF or DMSO) via syringe.
-
Reaction: Heat the mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM). The aqueous layer may need to be basified with ammonium hydroxide to break up copper-amine complexes.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.
V. Data Summary: Condition Screening for Challenging Substrates
The following table summarizes conditions that have proven effective for C-N coupling of challenging, electron-rich, or N-heterocyclic aryl halides, providing a rational basis for your experimental design.
| Catalyst System | Ligand(s) | Base(s) | Solvent(s) | Temp (°C) | Key Advantages & (Ref.) |
| Palladium | XPhos, RuPhos, BrettPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane | 80-120 | High activity for hindered/electron-rich substrates.[1][10] |
| Palladium | Josiphos-type, BINAP | Cs₂CO₃, K₂CO₃ | Toluene, THF | 80-110 | Effective for various bromoquinolines.[11] |
| Copper | L-proline, DMEDA | K₃PO₄, Cs₂CO₃ | DMSO, DMF | 100-130 | Milder bases, good for N-heterocycle coupling.[6][7] |
| Copper | Phenanthroline | Cs₂CO₃ | Dioxane | 110 | Classic ligand system for Ullmann reactions. |
Note: LHMDS = Lithium bis(trimethylsilyl)amide; DMEDA = N,N'-Dimethylethylenediamine.
VI. References
-
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. Available at: 2
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: 12
-
Surry, D. S., & Buchwald, S. L. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: 13
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. Available at: 1
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from 14
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2005). Copper-Catalyzed Arylation of Amines Using Diphenyl Pyrrolidine-2-phosphonate as the New Ligand. The Journal of Organic Chemistry, 70(20), 8107–8109. Available at: 15
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N and C–O cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649. Available at: --INVALID-LINK--
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from --INVALID-LINK--
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: 6
-
Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 132(48), 17132–17145. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
Gupta, S. S., Sharma, R., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(20), 13014-13025. Available at: --INVALID-LINK--
-
Ma, D., & Cai, Q. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of Chemical Research, 41(11), 1450-1460. Available at: --INVALID-LINK--
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 3-Bromoquinoline Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Retrieved from --INVALID-LINK--
-
Gupta, S. S., Sharma, R., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. The Journal of Organic Chemistry, 84(20), 13014-13025. Available at: --INVALID-LINK--
-
Dekeyser, S., & Glorius, F. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3143. Available at: --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: --INVALID-LINK--
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. Available at: --INVALID-LINK--
-
Wang, C., et al. (2017). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 53(80), 11028-11031. Available at: --INVALID-LINK--
-
Bures, J., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2167-2176. Available at: --INVALID-LINK--
-
McNally, A., & Prier, C. K. (2017). Late-Stage C–H Functionalization of Azines. Chemical Reviews, 117(13), 8620-8675. Available at: --INVALID-LINK--
-
Vasilevsky, S. F., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. Available at: --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Amination of Brominated Quinolines. Retrieved from --INVALID-LINK--
References
- 1. research.rug.nl [research.rug.nl]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 3-Bromoquinolin-2-amine with other bromoquinolines
<
Introduction: The Privileged Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the quinoline core is paramount for fine-tuning the physicochemical and pharmacological properties of these molecules. Among the various functionalized quinolines, bromoquinolines serve as versatile precursors for introducing molecular diversity through a range of cross-coupling and nucleophilic substitution reactions.[1]
This guide provides an in-depth comparative analysis of the reactivity of 3-Bromoquinolin-2-amine against other bromoquinoline isomers. We will delve into the electronic and steric factors that govern their reactivity in key synthetic transformations, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and execution of synthetic routes involving these critical building blocks.
Understanding the Reactivity Landscape of Bromoquinolines
The reactivity of a bromoquinoline is fundamentally dictated by the position of the bromine atom and the electronic nature of other substituents on the quinoline ring. The electron density distribution around the quinoline ring system is not uniform; the C2 and C4 positions are known to be the least electron-dense, influencing their susceptibility to nucleophilic attack.[3]
Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the reactivity of the C-Br bond.
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) in this compound is a potent EDG. Through resonance, it increases the electron density of the quinoline ring, particularly at the ortho and para positions. This electronic enrichment can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like the nitro group (-NO₂) drastically reduce the electron density of the quinoline ring.[1] This electronic depletion activates the C-Br bond towards nucleophilic aromatic substitution (SNAr), making reactions with nucleophiles more facile.[1][4]
Steric Effects: The spatial arrangement of atoms around the C-Br bond can also play a crucial role.[5] Steric hindrance can impede the approach of a nucleophile or a bulky catalyst complex, thereby slowing down the reaction rate.[5][6][7][8] For instance, a bromine atom at the C8 position may experience steric compression from the adjacent nitrogen atom's lone pair, potentially influencing its reactivity.[1]
Comparative Reactivity in Key Transformations
To provide a clear comparison, we will examine the performance of this compound and other bromoquinolines in two of the most pivotal reaction classes in modern synthetic chemistry: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[9][10]
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds between an aryl halide and an organoboron compound.[9][11][12] The reactivity of bromoquinolines in Suzuki coupling generally follows the trend of C-X bond dissociation energy: I > Br > Cl.[13]
Buchwald-Hartwig Amination: This reaction provides a versatile route to synthesize arylamines from aryl halides.[10][14] The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands often proving most effective.[2]
Comparative Data Summary for Cross-Coupling Reactions:
| Bromoquinoline | Substituent Effects | Predicted Reactivity in Suzuki & Buchwald-Hartwig | Representative Yields (Illustrative)* |
| This compound | -NH₂ (EDG) at C2, Br at C3 | Moderate to Good. The electron-donating amine may slightly deactivate the ring towards oxidative addition, but modern catalysts can overcome this. | 70-90% |
| 3-Bromoquinoline | No other substituent | Good. Serves as a baseline for comparison.[9][15] | 80-95%[9] |
| 5-Bromoquinolin-2-amine | -NH₂ (EDG) at C2, Br at C5 | Good. The electronic effect of the amine is more distant from the reaction center. | 75-92% |
| 6-Bromoquinoline | No other substituent | Good. A common substrate in cross-coupling reactions.[14] | 85-98%[14] |
| 8-Bromoquinoline | Br at C8 | Moderate. Potential for steric hindrance from the peri-position relative to the nitrogen. | 65-85% |
*Yields are illustrative and highly dependent on the specific reaction conditions, coupling partner, catalyst, ligand, and base used.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[9]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for introducing nucleophiles onto an aromatic ring.[16][17] These reactions are highly favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups ortho or para to the leaving group.[4][17]
Reactivity of this compound in SNAr: Due to the strong electron-donating nature of the amino group, this compound is generally unreactive in traditional SNAr reactions. The increased electron density on the quinoline ring disfavors the initial nucleophilic attack.
Activating Bromoquinolines for SNAr: To facilitate SNAr, the quinoline ring must be activated. A common strategy is the introduction of a nitro group. For example, 6-bromo-5-nitroquinoline readily undergoes SNAr with nucleophiles like piperazine and morpholine.[1] The nitro group, through its inductive and resonance effects, significantly reduces the electron density of the ring, making it susceptible to nucleophilic attack.[1]
Comparative Data Summary for SNAr Reactions:
| Bromoquinoline | Substituent Effects | Predicted Reactivity in SNAr |
| This compound | -NH₂ (EDG) at C2 | Very Low / Unreactive |
| 3-Bromoquinoline | No other substituent | Low / Requires harsh conditions |
| 6-Bromo-5-nitroquinoline | -NO₂ (EWG) at C5 | High. The nitro group strongly activates the ring.[1] |
| 2-Bromoquinoline | Br at C2 (electron-deficient position) | Moderate. The inherent electron deficiency at C2 facilitates nucleophilic attack.[3] |
Reaction Mechanism: SNAr
Caption: Simplified mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.[4]
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and desired scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction by TLC.[13]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
Materials:
-
Bromoquinoline (e.g., 6-Bromoquinoline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[14]
-
Add the bromoquinoline and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[14]
-
After completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[18]
Conclusion and Future Outlook
The reactivity of bromoquinolines is a nuanced interplay of electronic and steric factors. This compound, with its electron-donating amino group, exhibits moderate to good reactivity in palladium-catalyzed cross-coupling reactions, making it a valuable substrate for the synthesis of complex molecules. However, this same electronic feature renders it largely unreactive towards traditional SNAr reactions unless the quinoline ring is appropriately activated.
Understanding these reactivity patterns is crucial for the strategic design of synthetic routes. For transformations requiring nucleophilic substitution, researchers should consider either employing bromoquinolines bearing electron-withdrawing groups or utilizing alternative coupling methodologies. As catalyst and ligand development continues to advance, the scope of reactions involving even challenging substrates like electron-rich bromoquinolines will undoubtedly expand, opening new avenues for the synthesis of novel therapeutic agents and functional materials.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: 3-Bromoquinolin-2-amine vs. 3-chloroquinolin-2-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminoquinolines and the Cross-Coupling Dilemma
The 2-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. The ability to functionalize this privileged core, particularly at the C3-position, is paramount for modulating pharmacological properties and developing new chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent the most powerful tools for forging these critical carbon-carbon and carbon-nitrogen bonds.
The choice of the halide at the C3-position—typically bromine or chlorine—is a crucial decision point in any synthetic strategy. This guide provides an in-depth, objective comparison of the performance of 3-bromoquinolin-2-amine and 3-chloroquinolin-2-amine in these key transformations. We will delve into the fundamental chemical principles governing their reactivity, present supporting experimental evidence, and offer practical guidance for substrate selection and reaction design.
The Decisive Factor: Carbon-Halogen Bond Strength and its Mechanistic Implications
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This hierarchy is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.
-
Bond Dissociation Energy (BDE): The C-Br bond (approximately 71 kcal/mol) is significantly weaker than the C-Cl bond (approximately 84 kcal/mol). Consequently, less energy is required to cleave the C-Br bond, facilitating the initial insertion of the palladium(0) catalyst.
-
Oxidative Addition: This initial step, where the Pd(0) catalyst inserts into the C-X bond to form a Pd(II) intermediate, is kinetically more favorable for aryl bromides. The greater polarizability and lower bond strength of the C-Br bond lead to a lower activation energy for this crucial transformation.
This fundamental difference in reactivity dictates that this compound will generally be a more reactive coupling partner than 3-chloroquinolin-2-amine, allowing for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Evidence: A Head-to-Head Reactivity Showdown
While direct, side-by-side quantitative data for this compound and 3-chloroquinolin-2-amine under identical conditions is scarce in the literature, a pivotal study by Adcock et al. on the functionalization of 6-bromo-2-chloroquinoline provides compelling evidence. The researchers found that they could achieve selective Buchwald-Hartwig amination at the C6-bromo position while leaving the C2-chloro position intact[1]. This selective reactivity within the same molecule unequivocally demonstrates the greater inherent reactivity of the C-Br bond over the C-Cl bond on a quinoline scaffold.
To provide a quantitative perspective, we can extrapolate from closely related heterocyclic systems. For instance, studies on the Buchwald-Hartwig amination of 3-halo-2-aminopyridines show that while the bromo-derivative couples efficiently with a range of amines using standard catalyst systems, the chloro-analogue often requires more specialized, bulky phosphine ligands and potentially higher temperatures to achieve comparable yields[2].
Comparative Performance in Key Cross-Coupling Reactions
The following table summarizes the expected differences in reaction conditions and outcomes when using this compound versus its chloro counterpart. The data for the bromo-compound is based on established protocols, while the projections for the chloro-compound are based on the necessary modifications for activating less reactive heteroaryl chlorides.
| Reaction | Parameter | This compound (Higher Reactivity) | 3-Chloroquinolin-2-amine (Lower Reactivity) | Rationale & Causality |
| Suzuki-Miyaura Coupling | Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ / bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd G2/G3 precatalysts. | The stronger C-Cl bond requires a more electron-rich palladium center to facilitate oxidative addition. Bulky ligands also promote the reductive elimination step. |
| Typical Conditions | K₂CO₃, Na₂CO₃; 80-100 °C | K₃PO₄, Cs₂CO₃; 100-120 °C | Stronger bases and higher temperatures are often needed to overcome the higher activation energy of C-Cl bond cleavage. | |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst system) | The higher reactivity of the C-Br bond generally leads to more efficient conversion and higher yields under standard conditions. | |
| Buchwald-Hartwig Amination | Typical Catalyst System | Pd₂(dba)₃ / BINAP, Xantphos | Pd₂(dba)₃ / bulky biaryl phosphines (e.g., RuPhos, BrettPhos) or NHC-Pd precatalysts. | Similar to the Suzuki coupling, activating the C-Cl bond necessitates more advanced and sterically demanding ligands. |
| Typical Conditions | NaOtBu, K₃PO₄; 90-110 °C | LiHMDS, K₃PO₄; 100-130 °C | Stronger, non-nucleophilic bases are often employed for less reactive chlorides to promote the deprotonation of the amine without competing side reactions. | |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on ligand) | The choice of ligand is critical for achieving high yields with the chloro-substrate. | |
| Sonogashira Coupling | Typical Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI with more specialized ligands or higher catalyst loading. | While the Sonogashira coupling is generally more tolerant of chlorides than other couplings, the bromo-derivative remains more reactive. |
| Typical Conditions | Et₃N, DIPA; Room Temp to 60 °C | Et₃N, DIPA; 60-100 °C | Higher temperatures are typically required to drive the reaction to completion with the less reactive chloro-substrate. | |
| Expected Yield | Good to Excellent | Fair to Good | Homocoupling of the alkyne can be a more significant side reaction with less reactive aryl chlorides, potentially lowering the yield of the desired product. |
Synthetic Accessibility and Practical Considerations
Beyond reactivity, the choice of starting material is also influenced by its availability and cost.
-
This compound: The synthesis of this compound is relatively straightforward. A common route involves the bromination of quinoline followed by amination. Alternatively, 3-aminoquinoline can be synthesized and subsequently brominated.
-
3-Chloroquinolin-2-amine: The synthesis of this derivative often starts from 2-chloroquinoline-3-carbaldehyde, which can be prepared via a Vilsmeier-Haack reaction on the corresponding acetanilide[3]. The aldehyde can then be converted to a nitrile, which upon treatment with a nucleophilic source of nitrogen like hydrazine, can yield a pyrazolo[3,4-b]quinolin-3-amine, a close analogue of the target compound[3]. Direct amination of a dichloroquinoline precursor is also a possibility, though regioselectivity can be a challenge. The multi-step nature of these syntheses can make 3-chloroquinolin-2-amine less readily accessible than its bromo counterpart.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization will likely be required based on the specific coupling partners and desired scale.
Protocol 1: Suzuki-Miyaura Coupling of this compound
References
A Comparative Guide to the Biological Activity of 3-Bromoquinolin-2-amine and its Positional Isomers
Introduction: The Significance of Isomerism in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. However, the efficacy of a quinoline derivative is not merely determined by the nature of its substituents, but critically, by their positioning on the heterocyclic ring system.
Isomerism, the phenomenon where compounds share the same molecular formula but differ in the arrangement of atoms, plays a pivotal role in determining the biological activity of drug candidates.[3][4] A minor shift in the position of a functional group can dramatically alter a molecule's steric profile, electronic distribution, and hydrogen bonding capacity. These changes, in turn, dictate how the molecule interacts with its biological target, influencing its potency, selectivity, and even its mechanism of action.[3][5]
This guide provides an in-depth comparison of the biological activities of 3-Bromoquinolin-2-amine and its positional isomers. We will delve into their differential effects on cancer cell proliferation and microbial growth, supported by experimental data and established structure-activity relationships (SAR). By explaining the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of quinoline-based drug design.
Structural Landscape: The Bromoquinolin-2-amine Isomers
The core structure of this compound features a bromine atom at the C3 position and an amine group at the C2 position. The biological profile of this molecule can be significantly modulated by relocating these two key functional groups around the quinoline ring. Understanding these structural variations is the first step in deciphering their differential activities.
Caption: Key positional isomers of bromo-amino quinoline and their influential molecular properties.
The position of the bulky, electron-withdrawing bromine atom and the hydrogen-bond-donating amine group creates distinct chemical environments. For instance, a bromine at C5 or C8 can induce different steric and electronic effects compared to a bromine at C3 or C6, influencing interactions with target biomolecules. Similarly, the proximity of the amine group to the heterocyclic nitrogen atom affects its basicity and potential for metal chelation, a property often linked to the biological activity of quinolines.[6]
Comparative Analysis of Biological Activities
The existing literature strongly supports the potential of bromo-substituted quinolines as potent anticancer and antimicrobial agents.[1][7][8] The introduction of a bromine atom often enhances lipophilicity, which can improve cell membrane permeability, and provides a handle for further synthetic modifications.[9][10]
Anticancer Activity: A Study in Cytotoxicity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[1][11][12] The specific placement of substituents like bromine and amine groups is crucial for potent and selective activity.
Structure-Activity Relationship (SAR) Insights:
-
Position of Bromine: The introduction of bromine atoms generally enhances antiproliferative activity.[9] Studies on various substituted quinolines have shown that di-brominated compounds, such as 5,7-dibromo-8-hydroxyquinoline, are notably more potent than their mono-bromo counterparts.[9][12] This suggests a synergistic effect, possibly due to increased target binding affinity or enhanced cellular uptake.
-
Role of the Amino Group: The presence of an amino group, particularly as part of a side chain at the C4 position, has been shown to facilitate antiproliferative activity.[11] For 2-aminoquinolines, the amine group can serve as a crucial pharmacophore for interacting with target enzymes. While direct comparative data for all bromo-amino isomers is sparse, we can infer activity trends from related compounds. Derivatives of 2-amino-substituted benzimidazo[1,2-a]quinolines demonstrated the highest antiproliferative activity compared to 5-amino and 2,5-diamino substituted analogs.[1]
-
Combined Effect: The interplay between the bromo and amino groups is critical. For example, in the case of 6,8-dibromo-5-nitroquinoline, the combination of electron-withdrawing groups leads to significant anticancer activity.[9] The conversion of a nitro group precursor to an amino derivative can further modulate this activity.[7]
Comparative Cytotoxicity Data (Illustrative)
While a head-to-head comparison of all isomers of this compound is not available in a single study, we can compile and infer from the available literature on related bromoquinoline derivatives to illustrate the expected variations in potency.
| Compound/Isomer Class | Cancer Cell Line | IC₅₀ (µM) | Key Observations | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | ~5.5 | Di-bromination significantly enhances potency. | [7] |
| HT29 (Colon) | ~4.2 | The hydroxyl group at C8 is a key feature for activity. | [12] | |
| Substituted 4-Aminoquinolines | MDA-MB-468 (Breast) | <10 | The 4-amino scaffold is a potent pharmacophore. | [13] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | 15.0 - 26.4 | Demonstrates potent activity and lower cytotoxicity than 5-FU. | [7] |
| N-arylbenzo[h]quinazolin-2-amines | HCT-116 (Colon) | 1.7 - 6.0 | Shows potent, selective cytotoxicity depending on aryl substitution. | [14] |
Note: This table is illustrative and compiles data from various bromoquinoline derivatives to highlight SAR principles. IC₅₀ values are approximate and depend on specific experimental conditions.
The data suggests that isomers with bromine at positions 5 and 7, often in combination with a hydroxyl or strategically placed amino group, are likely to exhibit superior anticancer activity. This compound, while a valuable synthetic intermediate, may require further derivatization to achieve the potency seen in other isomers.
Antimicrobial Activity
Quinoline derivatives are well-established antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The bromo-amino quinoline scaffold also shows promise in this area.
Structure-Activity Relationship (SAR) Insights:
-
Gram-Positive vs. Gram-Negative: Many quinoline derivatives show selective activity. For instance, a series of quinolinequinones demonstrated significant activity primarily against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, with minimal effect on Gram-negative bacteria.[15][16]
-
Influence of Substituents: The nature and position of substituents dictate the spectrum of activity. In one study, 3-aminoquinoline derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as several yeasts.[17] This indicates the importance of the 3-amino pharmacophore. The addition of a bromine atom, as in 7-bromoquinoline-5,8-dione derivatives, has also been shown to confer potent antibiotic activity.[18]
Comparative Antimicrobial Data (Illustrative)
| Compound/Isomer Class | Microorganism | MIC (µg/mL) | Key Observations | Reference |
| Quinolinequinones (QQ1, QQ5, QQ6) | S. aureus | 1.22 | Activity is comparable to the reference drug cefuroxime. | [16] |
| Quinolinequinones (QQ2, QQ6) | E. faecalis | 4.88 - 19.53 | Potent activity against a clinically relevant pathogen. | [15] |
| 3-Aminoquinoline Derivatives | E. coli, P. aeruginosa | Effective | Showed bactericidal effects after 2 hours of exposure. | [17] |
| C-2 Amine-Substituted Quinoxalines | S. aureus, B. subtilis | 4 - 32 | Demonstrates that the 2-amino substitution pattern is effective. | [8] |
The evidence suggests that the 2-amino and 3-aminoquinoline scaffolds are both viable starting points for developing antimicrobial agents. The position of the bromine atom likely modulates this intrinsic activity, potentially by enhancing lipophilicity or by providing additional binding interactions with microbial targets.
Experimental Protocols: A Foundation for Trustworthy Data
To ensure the reproducibility and validity of biological comparisons, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Workflow Diagram
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell lines (e.g., HeLa, HT29, MCF7) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each bromoquinoline isomer in DMSO. Perform serial dilutions in the culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Mechanism of Action: Unraveling the 'How'
The ultimate biological effect of a compound is dictated by its molecular mechanism. For bromoquinolines, several mechanisms have been proposed, often involving the inhibition of critical cellular enzymes.
Enzyme Inhibition
Many quinoline derivatives function as enzyme inhibitors. The specific isomerism can influence which enzyme is targeted and the potency of inhibition.[19]
-
Topoisomerase Inhibition: Certain bromo- and cyano-substituted 8-hydroxyquinolines have been found to inhibit human DNA topoisomerase I, an enzyme essential for DNA replication and repair.[7][12] This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. Isomers that can effectively chelate metal ions in the enzyme's active site or intercalate into DNA are more likely to be potent inhibitors.
-
Kinase Inhibition: The 3-bromoquinoline scaffold is a key intermediate for developing potent and selective kinase inhibitors.[20] Kinases are crucial for cell signaling, and their dysregulation is a hallmark of cancer.[21] The bromine at the C3 position serves as a synthetic handle for introducing various moieties via cross-coupling reactions to optimize binding to the ATP-binding pocket of specific kinases like EGFR or VEGFR.[20][22]
Logical Pathway: From Structure to Activity
Caption: The logical progression from molecular structure to observed biological activity.
Conclusion and Future Directions
This guide demonstrates that the biological activity of bromo-amino quinolines is profoundly influenced by the positional isomerism of the bromine and amine substituents. While this compound is a crucial building block, the current body of evidence suggests that other isomers may possess inherently greater biological potency.
Key Takeaways:
-
Anticancer Potential: Isomers featuring di-bromination (e.g., at C5 and C7) and/or an amino or hydroxyl group at positions C4 or C8 often exhibit superior cytotoxicity compared to other substitution patterns. These compounds frequently act by inhibiting essential enzymes like topoisomerases.
-
Antimicrobial Potential: Both 2-amino and 3-aminoquinoline scaffolds are effective pharmacophores for antimicrobial activity, particularly against Gram-positive bacteria. The bromine's position likely modulates this activity by affecting the molecule's overall physicochemical properties.
-
The Path Forward: The true potential of this compound lies in its utility as a synthetic intermediate. Its C3 bromine atom is perfectly positioned for elaboration via cross-coupling reactions, allowing for the systematic exploration of the chemical space around the quinoline core to develop highly potent and selective kinase inhibitors or other targeted therapeutics.
Future research should focus on a systematic synthesis and head-to-head biological evaluation of the complete set of bromo-amino quinoline isomers. This would provide definitive data on their comparative activities and solidify the structure-activity relationships hypothesized in this guide, paving the way for the rational design of next-generation quinoline-based therapeutics.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-Bromo-6-ethylquinolin-4-amine|C11H11BrN2|RUO [benchchem.com]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Khan Academy [khanacademy.org]
- 20. benchchem.com [benchchem.com]
- 21. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- 22. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Synthesis of 3-Bromoquinolin-2-amine: From Precursor to Product
Introduction
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of pharmacological properties. 3-Bromoquinolin-2-amine is a particularly valuable building block, combining the reactive potential of a bromine atom—ideal for further cross-coupling reactions—with the hydrogen-bonding capabilities of an amino group. This guide provides an in-depth spectroscopic comparison of this compound and its direct precursor, 2-aminoquinoline. We will dissect the changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a clear, data-driven roadmap to confirm the successful synthesis of this key intermediate.
The Synthetic Pathway: Electrophilic Bromination
The most direct route to this compound is the electrophilic bromination of 2-aminoquinoline. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C3 position. This high regioselectivity makes the reaction efficient and the product predictable. Monitoring this transformation requires a robust analytical workflow to confirm the incorporation of bromine at the target position and the retention of the core molecular structure.
Caption: Synthetic and analytical workflow for this compound.
Part 1: Spectroscopic Profile of the Precursor: 2-Aminoquinoline
2-Aminoquinoline is our starting point. Its spectroscopic signature provides the baseline against which we will measure the success of our synthesis.
¹H and ¹³C NMR Spectroscopy of 2-Aminoquinoline
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[2] The spectrum of 2-aminoquinoline is characterized by signals in the aromatic region and a broad signal for the amine protons.
| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.85 (d) | H8 |
| ~7.55 (d) | H5 |
| ~7.40 (d) | H4 |
| ~7.25 (t) | H7 |
| ~7.00 (t) | H6 |
| ~6.70 (d) | H3 |
| ~6.50 (s, broad, 2H) | -NH₂ |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical values.[3]
Causality Behind the Assignments:
-
¹H NMR: The proton at C3 (δ ~6.70 ppm) is significantly upfield compared to other aromatic protons. This is due to the strong electron-donating effect of the adjacent amino group, which increases the electron density at this position, causing shielding.[4] The broadness of the -NH₂ signal is due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
¹³C NMR: Similarly, the C3 carbon (δ ~109.0 ppm) is highly shielded. The C2 carbon, directly attached to the electronegative nitrogen of the amino group, is significantly deshielded (δ ~158.5 ppm).[5][6]
FT-IR Spectroscopy of 2-Aminoquinoline
FT-IR spectroscopy is ideal for identifying key functional groups. For 2-aminoquinoline, the primary amine is the most prominent feature.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3450 - 3300 | N-H Stretch | Two distinct bands, characteristic of a primary amine (asymmetric and symmetric stretching).[7] |
| 1650 - 1580 | N-H Bend | Scissoring vibration of the -NH₂ group.[7] |
| 1620 - 1450 | C=C / C=N Stretch | Aromatic and pyridine ring stretching vibrations. |
| 1335 - 1250 | C-N Stretch | Aromatic amine C-N stretching.[7] |
| 850 - 750 | C-H Bend | Out-of-plane bending for aromatic protons. |
Mass Spectrometry of 2-Aminoquinoline
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Formula: C₉H₈N₂
-
Molecular Weight: 144.18 g/mol [8]
-
Expected M⁺• Peak: m/z = 144
Part 2: Spectroscopic Profile of the Product: this compound
The introduction of a bromine atom at the C3 position causes predictable and definitive changes in the spectroscopic data, which serve as proof of a successful reaction.
¹H and ¹³C NMR Spectroscopy of this compound
The NMR spectra provide the most conclusive evidence of the bromination event.
Caption: Structural change from precursor to product.
Key Expected Changes:
-
Disappearance of the H3 Signal: The most telling change in the ¹H NMR spectrum is the complete disappearance of the signal corresponding to the C3 proton (previously at ~6.70 ppm).
-
Downfield Shift of the H4 Signal: The proton at C4, now adjacent to the electronegative bromine atom, will experience a significant downfield shift due to inductive and anisotropic effects.[9]
-
Downfield Shift of the C3 Signal: In the ¹³C NMR spectrum, the C3 carbon, now directly bonded to bromine, will be dramatically deshielded, shifting its signal significantly downfield.[6]
-
Shift of the C2 and C4 Signals: The carbons adjacent to the site of bromination (C2 and C4) will also experience shifts, though less pronounced than C3.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.90 (d) | H8 |
| ~7.75 (d) | H4 (Downfield Shift) |
| ~7.60 (d) | H5 |
| ~7.35 (t) | H7 |
| ~7.10 (t) | H6 |
| Signal Absent | H3 |
| ~6.70 (s, broad, 2H) | -NH₂ |
FT-IR Spectroscopy of this compound
The FT-IR spectrum will largely resemble that of the precursor, as the primary amine and quinoline core remain intact. The key difference is subtle and found in the fingerprint region.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3450 - 3300 | N-H Stretch | Two bands for the primary amine, retained from the precursor. |
| 1650 - 1580 | N-H Bend | N-H scissoring vibration, retained. |
| 700 - 500 | C-Br Stretch | Appearance of a new, potentially weak to medium band characteristic of a C-Br bond. [10] |
Mass Spectrometry of this compound
MS provides definitive proof of bromine incorporation through its unique isotopic signature.
-
Molecular Formula: C₉H₇BrN₂[11]
-
Molecular Weight: ~223.07 g/mol [11]
-
Key Feature: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. This results in a characteristic isotopic cluster for the molecular ion.
-
Expected Molecular Ion Peaks: A pair of peaks of nearly equal intensity at m/z ≈ 222 (for [C₉H₇⁷⁹BrN₂]⁺•) and m/z ≈ 224 (for [C₉H₇⁸¹BrN₂]⁺•). This M⁺• / [M+2]⁺• pattern is an unmistakable indicator of a monobrominated compound.[12]
Part 3: Comparative Spectroscopic Summary
This table provides a direct, at-a-glance comparison of the key spectroscopic data points that differentiate the precursor from the final product.
| Spectroscopic Technique | 2-Aminoquinoline (Precursor) | This compound (Product) | Reason for Change |
| ¹H NMR | Signal for H3 present (~6.70 ppm) | Signal for H3 is absent | Substitution of H with Br at C3 |
| ¹³C NMR | C3 signal is upfield (~109.0 ppm) | C3 signal is significantly downfield (~100.0 ppm) | Direct attachment of electronegative Br |
| FT-IR | No significant C-Br stretch | C-Br stretch appears (~700-500 cm⁻¹) | Introduction of the C-Br bond |
| Mass Spec (m/z) | M⁺• peak at ~144 | M⁺• and [M+2]⁺• peaks (~1:1 ratio) at ~222/224 | Addition of one bromine atom |
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the sample (precursor or product).
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both the precursor and product and to slow the exchange of amine protons, sometimes allowing them to be observed more clearly.
-
Vortex the tube until the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard 1D proton experiment.
-
Set appropriate spectral width (~12-16 ppm).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2-5 seconds are typically required due to the low natural abundance of ¹³C and longer relaxation times.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (ESI/APCI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
-
Acquisition (Direct Infusion):
-
Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization or Atmospheric Pressure Chemical Ionization) at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weights (e.g., m/z 100-300).
-
Observe the full isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.
-
Conclusion
The transformation of 2-aminoquinoline to this compound is a fundamental step in the synthesis of more complex, biologically active molecules. By leveraging a multi-technique spectroscopic approach, researchers can unequivocally confirm the success of this reaction. The disappearance of the H3 proton signal in ¹H NMR, the significant downfield shift of the C3 carbon in ¹³C NMR, and the characteristic M⁺•/[M+2]⁺• isotopic pattern in mass spectrometry together form a self-validating system of evidence. This guide provides the foundational data and protocols necessary for researchers to confidently characterize their materials and advance their drug discovery programs.
References
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. instanano.com [instanano.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Synthesized 3-Bromoquinolin-2-amine Derivatives
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For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the synthesized structure. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to unequivocally confirm the structure of synthesized 3-bromoquinolin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system for structural elucidation.
The Imperative of Unambiguous Structure Validation
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a wide array of biological activities.[1] The precise placement of substituents, such as the bromine atom and amine group in this compound, is paramount as it dictates the molecule's pharmacological profile. An incorrect structural assignment can lead to misleading biological data and wasted resources. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
The Analytical Toolkit: A Symphony of Techniques
No single analytical technique provides a complete structural picture. Instead, we rely on the synergistic power of several methods, each offering a unique piece of the puzzle. The "big three" for structure proof are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and, for absolute confirmation, single-crystal X-ray crystallography.[3] Infrared (IR) spectroscopy also plays a key role in identifying functional groups.[4][5]
dot graph TD { subgraph "Experimental Workflow for Structure Validation" A[Synthesis of this compound Derivative] --> B{Initial Characterization}; B --> C[NMR Spectroscopy (¹H & ¹³C)]; B --> D[Mass Spectrometry (MS)]; B --> E[Infrared (IR) Spectroscopy]; C --> F{Data Interpretation & Comparison}; D --> F; E --> F; F --> G{Hypothesized Structure}; G --> H{Need for Absolute Confirmation?}; H -- Yes --> I[Single-Crystal X-ray Crystallography]; H -- No --> J[Validated Structure]; I --> J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Workflow for structure validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[4][6] It provides information on the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. For a this compound derivative, we expect to see distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring.[7] The introduction of substituents causes predictable shifts in these signals. For instance, the protons on the pyridine ring of the quinoline are influenced by the nitrogen atom and typically appear at a lower field (higher ppm).[6][8]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (proton count), and coupling patterns (spin-spin splitting) to assign each signal to a specific proton in the molecule.[7]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.[7] Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen and bromine atoms.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample preparation and data acquisition are similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling), and stoichiometry (through integration). | High sensitivity, provides detailed connectivity information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Excellent for determining the carbon skeleton and identifying functional groups. | Lower natural abundance and sensitivity require longer acquisition times. |
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the molecular weight of the compound and, through fragmentation analysis, clues about its structure.
For this compound, the presence of a bromine atom is readily identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[9][10]
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons to generate positively charged molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.[11] The fragmentation of bromo-substituted aromatic compounds often involves the loss of the bromine atom or HBr.[12][13]
dot graph TD { subgraph "Mass Spectrometry Fragmentation Logic" A["Molecular Ion [M]⁺"] --> B{"Isotopic Pattern?"}; B -- "Yes (1:1 ratio for Br)" --> C[Confirms Presence of Bromine]; A --> D{Fragmentation}; D --> E["Loss of Br radical"]; D --> F["Loss of HBr"]; D --> G["Other characteristic fragments"]; C --> H[Structural Confirmation]; E --> H; F --> H; G --> H; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Logic for interpreting mass spectrometry data.
| Ionization Method | Principle | Information Provided | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Molecular weight (if molecular ion is stable) and detailed structural information from fragmentation patterns. | Volatile and thermally stable compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to "soft" ionization. | Primarily the molecular weight of the compound with minimal fragmentation. | Non-volatile and thermally labile compounds, often used with LC-MS. |
Single-Crystal X-ray Crystallography: The Gold Standard
For absolute and unambiguous structure determination, including stereochemistry, single-crystal X-ray diffraction (SCXRD) is the definitive method.[14][15][16][17] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[18][19]
While obtaining a high-quality single crystal can be a challenge, the resulting data is unparalleled in its detail and accuracy.[16] In pharmaceutical development, SCXRD is crucial for confirming the chemical composition and molecular structure of a new chemical entity.[18][20]
Experimental Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow a single crystal of the synthesized compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and irradiate it with a focused beam of X-rays. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
-
Structure Validation: The final structure is validated using various crystallographic metrics.
Conclusion: A Holistic Approach to Structural Certainty
The validation of a synthesized this compound derivative is a systematic process that relies on the convergence of data from multiple analytical techniques. While NMR and MS provide the foundational evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate confirmation. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can confidently and accurately report the structures of their novel compounds, paving the way for further investigation into their biological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rigaku.com [rigaku.com]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. veranova.com [veranova.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
A Researcher's Guide to Comparative Docking of 3-Bromoquinolin-2-amine Derivatives: From Virtual Screening to Validated Hits
Introduction: The Quinoline Scaffold and the Strategic Role of Bromine
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent scaffold for interacting with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and antibacterial effects.[1][4] The therapeutic potential of any scaffold, however, is critically dependent on the nature and position of its substituents. The introduction of a halogen atom, such as bromine, at the 3-position of the quinoline ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions, making 3-bromoquinolin-2-amine and its derivatives a particularly compelling class of compounds for drug discovery.
This guide provides a comparative analysis of molecular docking studies involving quinoline derivatives, with a specific focus on the insights applicable to this compound analogues. We will explore their interactions with key protein targets implicated in cancer and other diseases, detail the computational methodologies that enable these predictions, and emphasize the crucial link between in silico data and experimental validation.
The Rationale: Why Molecular Docking is a Pillar of Modern Drug Discovery
Before committing significant resources to chemical synthesis and biological testing, it is essential to prioritize candidates with the highest probability of success. Molecular docking is a powerful computational technique that serves this exact purpose.[5][6] It predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction.[6][7]
The core value of docking in this context is threefold:
-
Target Prioritization: For a given derivative, docking can screen a panel of potential protein targets to identify the most likely mechanism of action.
-
Lead Optimization: By comparing the docking scores and binding modes of a series of analogues, researchers can establish a Structure-Activity Relationship (SAR), guiding the rational design of more potent compounds.[8]
-
Interaction Mapping: It provides a detailed, 3D visualization of the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that anchor the ligand in the protein's active site.[2]
It is crucial, however, to view docking not as a standalone solution but as the first step in a comprehensive discovery workflow. The predictions it generates are hypotheses that must be rigorously tested and validated through in vitro and in vivo experimentation.
Comparative Docking Performance Across Key Oncological Targets
Quinoline derivatives have demonstrated significant promise as inhibitors of several protein classes critical to cancer cell proliferation, survival, and signaling.[9][10][11] Below, we compare their docking performance against some of the most widely studied oncological targets.
Protein Kinases: The Master Regulators of Cell Signaling
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer.[6][12] This makes them prime targets for therapeutic intervention.
Expert Insight: The ATP-binding pocket of most kinases shares a conserved hinge region, which is a common anchoring point for inhibitors. Successful kinase inhibitors, including many quinoline derivatives, typically form one or more hydrogen bonds with the backbone of this hinge region. The rest of the molecule then explores adjacent hydrophobic pockets to achieve potency and selectivity.
| Derivative Class | Target Protein (PDB ID) | Docking Software/Mode | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) | Reference |
| Quinoline-Amidrazone Hybrids | c-Abl Kinase (1IEP) | MOE | - | (Not specified) | 43.1 µM (A549 cells) | [1] |
| Quinoline-Pyrimidines | Serine/threonine kinase STK10 (6I2Y) | AutoDock (ADT) | - | (Not specified) | (QSAR-driven design) | [8] |
| General Quinoline Derivatives | PI3Kα (4JPS) | Schrödinger Suite | (Various) | (Various) | (Virtual Screening Study) | [13] |
| Quinoline-Thiadiazoles | Cyclooxygenase-1 (COX-1) | (Not specified) | -8.56 to -5.87 | (Not specified) | 38.54% inhibition (Comp. QT5) | [14] |
DNA Topoisomerase I: Unraveling Cancer's Replication Machinery
Topoisomerase I (Topo 1) is a vital enzyme that relaxes supercoiled DNA during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cancer cell death.
Expert Insight: Topo 1 inhibitors often function by intercalating between DNA base pairs and stabilizing the Topo 1-DNA cleavage complex. Docking studies for these compounds must therefore consider the entire ternary complex (protein-DNA-ligand), which adds a layer of complexity to the simulation.
| Derivative Class | Target Protein (PDB ID) | Docking Software/Mode | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) | Reference |
| Chalcone-Substituted Quinolines | Topoisomerase 1 (Implied) | (Not specified) | (Not specified) | (Not specified) | 0.278 µM | [9] |
Experimental Protocols: A Self-Validating Docking Workflow
To ensure reproducibility and reliability, a standardized and well-documented protocol is paramount. The following represents a robust workflow synthesized from common practices in the field.[2][7][8]
Step 1: Target Protein Preparation
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a known ligand, which helps validate the binding site.
-
Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand.
-
Protonation: Add polar hydrogen atoms and assign correct protonation states to amino acid residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). This step is critical for accurate hydrogen bond prediction.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or geometric strain.
Step 2: Ligand Preparation
-
Structure Generation: Draw the this compound derivatives using a chemical drawing tool (e.g., ChemDraw) and save them in a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) to all atoms in the ligand. This is crucial for calculating electrostatic interactions.
Step 3: Molecular Docking Simulation
-
Grid Generation: Define the active site by creating a grid box. This box should be centered on and encompass the entire binding pocket where the co-crystallized ligand was located.
-
Docking Execution: Run the docking simulation using software like AutoDock Vina or Schrödinger's Glide.[2][8] The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
Scoring: The program uses a scoring function to calculate the binding affinity (typically in kcal/mol) for each generated pose. The more negative the score, the stronger the predicted binding.
Step 4: Analysis and Validation
-
Pose Analysis: Visualize the top-scoring poses using a molecular graphics program (e.g., PyMOL, Discovery Studio).[8] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.
-
Cross-Docking (Validation): As a crucial control, re-dock the original co-crystallized ligand into the prepared protein. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD) of ≤2 Å.[15]
-
Comparative Analysis: Compare the docking scores and binding modes across the entire series of this compound derivatives to identify promising candidates and understand structure-activity relationships.
Visualizing the Process and Interactions
Clear diagrams are essential for understanding complex workflows and molecular relationships.
Caption: A typical workflow for computational drug design and experimental validation.
Caption: Key interactions of a this compound derivative in a kinase active site.
Conclusion and Future Directions
Comparative molecular docking provides an invaluable, resource-efficient platform for exploring the therapeutic potential of this compound derivatives. The collective evidence from studies on the broader quinoline scaffold strongly suggests that these compounds are likely to exhibit potent inhibitory activity against key oncological targets like protein kinases and topoisomerases. The 3-bromo substituent is poised to play a crucial role in enhancing binding affinity through specific interactions like halogen bonding.
The path forward is clear: promising in silico hits must be synthesized and subjected to rigorous biological evaluation.[16] The experimental IC50 and GI50 values obtained from these assays will serve as the ultimate validation of the docking predictions and will fuel the next cycle of rational drug design, bringing us one step closer to novel and effective therapeutics.
References
- 1. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 9. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. rjptonline.org [rjptonline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
The 3-Bromoquinolin-2-amine Scaffold: A Privileged Foundation for Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships and Experimental Validation
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This bicyclic heterocyclic scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[2] Within this class, the 3-Bromoquinolin-2-amine framework serves as a particularly versatile and potent starting point for the development of highly selective kinase inhibitors. The strategic placement of the 2-amino group and the reactive 3-bromo handle provides a powerful platform for chemists to explore and optimize molecular interactions within the ATP-binding pocket of protein kinases, enzymes frequently dysregulated in cancer and inflammatory diseases.[3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by comparative experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing next-generation inhibitors based on this promising scaffold.
Core Scaffold Interactions: The Quinoline and 2-Amine Moiety
The potency of many quinoline-based kinase inhibitors stems from the ability of the heterocyclic core, specifically the N1 nitrogen and the C2-amino group, to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP and serves as an anchor for the inhibitor, ensuring proper orientation and high-affinity binding. The 3-bromo substituent does not typically participate directly in these primary anchoring interactions but acts as a crucial synthetic handle and a vector for probing deeper into the active site.
Structure-Activity Relationship (SAR) at the C3-Position: The Gateway to Potency and Selectivity
The bromine atom at the C3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This synthetic versatility allows for the systematic introduction of a diverse array of substituents, enabling a thorough exploration of the SAR at this key position.
Impact of Lipophilic and Aromatic Substituents
Studies on related 3-substituted quinolines have demonstrated that introducing a lipophilic group at the C3-position substantially enhances inhibitory activity against receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGF-RTK).[4] A lipophilic moiety in this region can occupy a hydrophobic pocket within the ATP-binding site, leading to a significant boost in potency.
As the data in Table 1 indicates, replacing the bromine with various aryl, heteroaryl, and alkenyl groups via cross-coupling results in compounds with low nanomolar IC50 values. This establishes a clear SAR principle: the C3-position is highly tolerant of sterically diverse, hydrophobic groups, which are crucial for achieving high potency. The most effective substituents are often monocyclic aromatics (e.g., 4-methoxyphenyl, 3-fluorophenyl), heteroaromatics (e.g., thiophene-3-yl), or constrained lipophilic groups like cyclopentenyl.[4]
| Compound ID | C3-Substituent | Target Kinase | IC50 (nM) |
| 1a | 4-Methoxyphenyl | PDGF-RTK | ≤ 20 |
| 1b | 3-Fluorophenyl | PDGF-RTK | ≤ 20 |
| 1c | trans-β-Styryl | PDGF-RTK | ≤ 20 |
| 1d | Thiophene-3-yl | PDGF-RTK | ≤ 20 |
| 1e | 5-Chlorothiophene-2-yl | PDGF-RTK | ≤ 20 |
| 1f | Cyclopentenyl | PDGF-RTK | ≤ 20 |
| Data synthesized from a study on 3-substituted 6,7-dimethoxyquinolines.[4] |
Introduction of Anilino Linkages
A further evolution of the C3-substituent involves introducing an amino linkage, typically an aniline derivative, via Buchwald-Hartwig cross-coupling.[5] This strategy transforms the C3-substituent from a simple hydrophobic space-filler into a vector capable of forming additional hydrogen bonds and extending into new regions of the kinase active site. The synthesis of 3-anilino-quinolin-2(1H)-ones as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1) exemplifies this approach. The modular nature of this synthesis allows for the exploration of various substitutions on both the quinoline core and the appended aniline ring, providing a dual-front approach to SAR optimization.[5]
SAR on the Benzo Ring: Fine-Tuning Potency and Properties
While the C3-position is a primary driver of potency, substitutions on the benzo portion of the quinoline ring (positions C5-C8) are critical for fine-tuning activity, selectivity, and pharmacokinetic properties.
-
Positions C6 and C7: The presence of 6,7-dimethoxy groups on the quinoline ring has been found to be highly advantageous for potent inhibition of PDGF-RTK.[4] These electron-donating groups can influence the electronics of the heterocyclic system and provide additional contact points within the binding site.
-
Halogenation: In other quinoline series, halogen atoms, such as a bromine at C6, have been strategically retained to form halogen bonds with serine residues in the kinase back pocket, enhancing binding affinity.[6] This highlights the context-dependent nature of SAR, where a substituent's value is determined by the specific topology of the target kinase.
Comparative Biological Activity of Lead Analogs
The true measure of a scaffold's utility is its demonstrated activity against biological targets. The table below compares the performance of optimized analogs derived from scaffolds related to 3-bromo-2-aminoquinoline, showcasing their potency against various kinases and cancer cell lines.
| Scaffold Class | Lead Compound Example | Target(s) | Activity (IC50/GI50) |
| 3-Aryl-Quinoline[4] | 3-(4-Methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 nM |
| Pyrano-Quinoline-Carbonitrile[7] | Compound 5e (structure in ref) | EGFR, BRAFV600E, HER-2 | 71 nM, 62 nM, 21 nM |
| Pyrano-Quinoline-Carbonitrile[7] | Compound 5h (structure in ref) | EGFR, BRAFV600E, HER-2 | 75 nM, 67 nM, 23 nM |
| Brominated Quinoline[8] | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 Cancer Cells | 5.45 µg/mL |
These results underscore the scaffold's potential. By modifying the C3-position and tuning the benzo ring, researchers have developed compounds with potent, multi-targeted kinase inhibition profiles and significant antiproliferative effects.[7]
Experimental Protocols for Validation
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for the key assays used to characterize these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory effect of a compound on the activity of a purified kinase enzyme. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified kinase of interest (e.g., EGFR, PDK1)
-
Specific kinase substrate peptide
-
ATP (at or near the Km for the kinase)
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Methodology:
-
Compound Plating: In a multi-well plate, add 2.5 µL of serially diluted test compound or DMSO vehicle control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Outlook
The this compound scaffold represents a highly validated and synthetically tractable starting point for the discovery of novel kinase inhibitors. The structure-activity relationship is well-defined, with several key principles guiding rational drug design:
-
C2-Amine as a Hinge-Binding Anchor: The 2-amino group is critical for primary anchoring to the kinase hinge.
-
C3-Position as a Potency Driver: The C3-bromo group is a gateway to introducing diverse lipophilic and aromatic substituents that can occupy hydrophobic pockets and dramatically increase potency.
-
Benzo Ring for Fine-Tuning: Substitutions at C6 and C7 with electron-donating or halogen groups can be used to modulate selectivity and improve pharmacokinetic properties.
Future efforts in this area will likely focus on leveraging these principles to design inhibitors with improved selectivity profiles to minimize off-target effects. The use of advanced strategies, such as developing covalent inhibitors that target nearby cysteine residues or exploring allosteric sites, could further unlock the therapeutic potential of this remarkable scaffold. The combination of established SAR, synthetic accessibility, and proven biological activity ensures that this compound analogs will remain a fertile ground for cancer drug discovery for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Bromoquinolin-2-amine Reactions
Introduction: The Strategic Importance of the 3-Bromoquinolin-2-amine Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the prevalence of its derivatives in a wide spectrum of biologically active compounds. Functionalization of the quinoline ring is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties. Specifically, the this compound motif serves as a versatile and highly valuable building block. The bromine atom at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents, while the amino group at the 2-position provides a crucial point for further derivatization or interaction with biological targets.
This guide provides an in-depth comparison of the efficacy of various catalytic systems for the functionalization of this compound and its analogs. We will delve into the mechanistic nuances and practical considerations of key C-N and C-C bond-forming reactions, supported by comparative data and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize catalytic conditions for their specific synthetic goals.
Comparative Analysis of Catalytic Systems
The success of any cross-coupling reaction hinges on the synergistic interplay between the metal center, its coordinating ligand, the base, and the solvent system. For a substrate like this compound, which contains multiple potential coordination sites, the choice of catalyst is paramount to achieving high selectivity and yield.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods like nucleophilic aromatic substitution. This reaction is exceptionally effective for coupling 3-bromoquinoline derivatives with a wide range of primary and secondary amines.
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to stabilize the Pd(0) species and promote the reductive elimination step, which is often rate-limiting.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination Catalysts:
The selection of the ligand and base is crucial for overcoming the challenges posed by potentially sterically hindered or electronically distinct heteroaryl halides like 3-bromoquinoline derivatives.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Causality & Insights |
| Pd(OAc)₂ | XPhos | K₃PO₄ or NaOt-Bu | Toluene / Dioxane | 80-120 | High | XPhos is a bulky monophosphine ligand highly effective for challenging substrates; NaOt-Bu is a strong, non-nucleophilic base suitable for a wide range of amines. |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | t-BuOH | 100 | High | RuPhos is another highly effective bulky ligand, particularly for coupling with secondary amines. Cs₂CO₃ is a milder base, useful for substrates with base-sensitive functional groups. |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, often allowing for reactions at lower temperatures. LHMDS is a strong, non-nucleophilic base compatible with a variety of functional groups. |
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds, particularly for creating 3-arylquinoline scaffolds which are prevalent in compounds with anticancer and antimalarial properties. This reaction couples the 3-bromoquinoline with an organoboron reagent, typically a boronic acid or its ester derivative.
Mechanistic Rationale: The widely accepted catalytic cycle begins with the oxidative addition of the 3-bromoquinoline to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling Catalysts:
Achieving high yields in the Suzuki coupling of 3-bromoquinoline is highly dependent on the chosen conditions, particularly the catalyst-ligand combination.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Causality & Insights |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | 1,4-Dioxane/Water | 90 | High | Pd(dppf)Cl₂ is a stable, reliable precatalyst. The bidentate dppf ligand is effective for a wide range of aryl halides. The aqueous solvent system is often crucial for efficient transmetalation. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | The use of a bulky monophosphine ligand like XPhos is generally effective for more challenging or sterically hindered substrates. |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | Toluene/Ethanol/Water | 80-90 | Good-High | A classic, widely used catalyst system. While effective, it may require higher catalyst loadings compared to more modern ligand systems. |
Part 3: Alternative Catalytic Systems
While Palladium-based systems are dominant, other catalysts offer unique advantages in specific contexts.
-
Sonogashira Coupling (Pd/Cu Catalysis): This reaction is used to form a C-C bond between 3-bromoquinoline and a terminal alkyne, a key transformation for many pharmaceutical intermediates. It typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base. The copper co-catalyst is believed to form a copper(I) acetylide, which facilitates the transmetalation to the palladium center.
-
Ullmann-type C-N Coupling (Copper Catalysis): As an alternative to the Buchwald-Hartwig reaction, copper-catalyzed Ullmann couplings can be employed for C-N bond formation. Modern protocols often use copper powder or Cu(I) salts with a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like K₂CO₃. While palladium catalysts are often more versatile, copper systems can be more cost-effective and are particularly efficient for coupling with N-heterocycles, amides, and sulfonamides.
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures and should be optimized for specific substrates and scales. Adherence to inert atmosphere techniques is crucial for success, as Pd(0) species are sensitive to oxygen.
A Comparative Guide to Cross-Reactivity Profiling of 3-Bromoquinolin-2-amine Based Kinase Inhibitors
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors derived from the 3-bromoquinolin-2-amine scaffold. As researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its success as a therapeutic agent or a chemical probe. Off-target effects can lead to toxicity or confound experimental results, making rigorous selectivity profiling an indispensable step in the drug discovery pipeline.[1][2][3][4] The quinoline core is a well-established "privileged structure" in medicinal chemistry, and the 3-bromo position on the 2-aminoquinoline variant offers a versatile synthetic handle for creating diverse libraries of potent kinase inhibitors.[5][6] This guide will dissect the causality behind experimental choices, present self-validating protocols, and compare the outputs of various profiling platforms to empower you to make informed decisions in your research.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket—the primary target for most small molecule inhibitors.[7] This inherent similarity presents a formidable challenge to designing truly selective inhibitors. While some multi-targeted inhibitors have found therapeutic success, unintended cross-reactivity is a major source of adverse effects.[3][8] Therefore, early and comprehensive profiling is not merely a characterization step but a critical, decision-driving component of any kinase inhibitor program. The goal is to build a detailed "selectivity map" that reveals both the intended targets and the unintended liabilities of a compound.
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
A multi-faceted approach, combining biochemical, cell-based, and proteomic methods, provides the most comprehensive and reliable assessment of inhibitor selectivity. Biochemical assays offer a direct measure of enzyme inhibition, while cellular and proteomic assays provide crucial context by evaluating target engagement and downstream effects in a more physiologically relevant system.[2][9][10]
Large-Panel Biochemical Assays: The First Pass
The most common strategy for initial selectivity screening is to test the inhibitor against a large panel of purified recombinant kinases.[1] This approach provides a quantitative measure of potency (e.g., IC50) against hundreds of kinases in parallel, offering a broad view of the compound's kinome-wide interactions.
Principle: Considered a gold standard, this method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group (from ³³P-ATP) onto a specific peptide or protein substrate.[11] Its direct measurement nature makes it less prone to artifacts from compound interference that can plague other assay formats.
Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Reaction Preparation: In a 96- or 384-well plate, prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.
-
Component Addition:
-
Add the specific kinase and its corresponding substrate to the buffer.
-
Dispense the this compound based inhibitor (or vehicle control, e.g., DMSO) at various concentrations to generate a dose-response curve.
-
Allow the inhibitor to incubate with the kinase for approximately 20 minutes at room temperature to permit binding.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and ³³P-ATP to a final concentration of 10 µM.
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature. The precise time should be optimized to ensure the reaction is within the linear range.
-
Termination and Capture: Spot the reaction mixture onto P81 phosphocellulose filter paper. The positively charged paper binds the phosphorylated substrate, while the negatively charged ATP is washed away.
-
Washing: Extensively wash the filter paper in 0.75% phosphoric acid to remove all unbound ³³P-ATP.
-
Detection: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Principle: This homogenous assay format quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method that avoids the use of radioactivity and is compatible with a wide range of ATP concentrations.[12]
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction:
-
Set up the kinase reaction in a white, opaque multi-well plate with the kinase, substrate, ATP, and the inhibitor at various concentrations.
-
Incubate for the desired period (e.g., 60 minutes) at room temperature.
-
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. This step is crucial to prevent ATP from interfering with the subsequent luminescence signal. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains the enzyme ADP-dependent kinase, which converts the ADP generated by the target kinase into ATP. Incubate for 30 minutes.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction within the Kinase Detection Reagent to produce light.
-
Measurement: Quantify the luminescent signal using a plate-reading luminometer. The signal directly correlates with the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Determine IC50 values by plotting the luminescent signal against the inhibitor concentration.
Workflow for Biochemical Kinase Profiling
Caption: High-throughput biochemical profiling workflow.
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical assays are excellent for determining direct enzymatic inhibition, they do not account for cell permeability, intracellular ATP concentrations, or target engagement within native protein complexes.[13] Cellular assays are therefore essential to validate biochemical hits.
Principle: This technique assesses target engagement in intact cells or lysates by leveraging the principle of ligand-induced thermal stabilization.[9] When an inhibitor binds to its target kinase, the resulting complex is more resistant to heat-induced denaturation.
Experimental Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with the this compound based inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells, resuspend them, and divide them into aliquots. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Principle: This is a live-cell proximity-based assay that measures inhibitor binding to a specific kinase target.[9] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Experimental Protocol: NanoBRET™ Assay
-
Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.
-
Plating: Plate the transfected cells in a white, opaque multi-well plate.
-
Compound Addition: Add the this compound based inhibitor at various concentrations and incubate.
-
Tracer and Substrate Addition: Add the fluorescent energy transfer tracer and the NanoLuc® substrate to the cells.
-
Signal Detection: Simultaneously measure the light emission from the NanoLuc® donor (e.g., at 460 nm) and the tracer acceptor (e.g., at 610 nm) using a filtered luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates competitive displacement of the tracer, allowing for the determination of an IC50 value for target engagement in live cells.
Chemoproteomics: An Unbiased View of the Target Landscape
Chemoproteomic approaches identify protein-ligand interactions on a proteome-wide scale, offering an unbiased method to discover both on- and off-targets in a native environment.[10]
Principle: This powerful technique uses an affinity matrix ("kinobeads") composed of several non-selective kinase inhibitors immobilized on beads.[10] These beads can capture a large fraction of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free test inhibitor, one can identify its targets through competition. Proteins that show reduced binding to the beads in the presence of the inhibitor are identified as its targets.
Experimental Protocol: Kinobeads Profiling
-
Cell Lysis: Prepare a native cell lysate from the cell line or tissue of interest under conditions that preserve protein complexes.
-
Competitive Binding: Incubate aliquots of the lysate with the this compound based inhibitor at various concentrations (or a DMSO control) for 1 hour.
-
Affinity Enrichment: Add the kinobeads slurry to the lysates and incubate to allow the non-competed kinases to bind to the immobilized ligands.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the inhibitor-treated samples relative to the control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates it is a target of the inhibitor. This data can be used to calculate an apparent dissociation constant (Kd).
Workflow for Kinobeads Chemoproteomic Profiling
Caption: Unbiased target discovery via Kinobeads.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate how data from these platforms are integrated, let's consider a hypothetical this compound derivative, "Compound X," designed as a selective inhibitor for Kinase A. We compare its performance against Dasatinib, a known multi-kinase inhibitor.
Table 1: Biochemical Profiling Data (IC50, nM)
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) | Comments |
| Kinase A (On-Target) | 5 | 1 | Compound X is potent against the intended target. |
| Kinase B (Family Member) | 250 | 2 | Compound X shows good selectivity over a close homologue. |
| Kinase C (Off-Target) | >10,000 | 5 | Dasatinib shows potent off-target activity. |
| SRC (Off-Target) | 1,500 | 0.8 | Compound X avoids potent inhibition of SRC family kinases. |
| ABL1 (Off-Target) | 8,000 | 0.6 | Compound X is highly selective against ABL1. |
Table 2: Cellular and Proteomic Profiling Data
| Assay Type | Target | Compound X | Dasatinib | Comments |
| CETSA (Melt Shift) | Kinase A | +3.5 °C | +4.2 °C | Both compounds engage the target in cells. |
| NanoBRET (IC50, nM) | Kinase A | 25 | 8 | Cellular potency tracks with biochemical potency. |
| Kinobeads (Kd, nM) | Kinase A | 30 | 10 | Confirms direct binding and affinity in lysate. |
| Kinobeads (Kd, nM) | SRC | >5,000 | 5 | Proteomics confirms the high selectivity of Compound X. |
Interpretation:
The collective data provides a strong, multi-layered validation of Compound X's profile. The biochemical screen establishes its high potency and selectivity against a broad kinase panel.[1] The cellular assays (CETSA and NanoBRET) confirm that Compound X can enter cells and engage its intended target, Kinase A.[9] Finally, the unbiased kinobeads experiment corroborates these findings in a native proteome context, failing to identify significant off-targets at relevant concentrations, unlike the promiscuous inhibitor Dasatinib.[10] This self-validating system of orthogonal assays provides high confidence in the selectivity profile of Compound X, making it a superior tool for specific biological interrogation of Kinase A.
Conclusion
Profiling the cross-reactivity of this compound based kinase inhibitors is a complex but essential undertaking. No single method provides a complete picture. A tiered and integrated approach, beginning with broad biochemical screening and progressing to validation with cellular target engagement and unbiased chemoproteomic assays, constitutes a robust and trustworthy strategy. This guide has outlined the principles and protocols behind these key techniques, providing the framework needed to rigorously characterize novel inhibitors, minimize the risk of off-target confounding effects, and ultimately accelerate the development of safer and more effective kinase-targeted therapies.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 13. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Bromoquinolin-2-amine: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3-Bromoquinolin-2-amine, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's likely chemical hazards, synthesized from data on structurally related molecules.
Understanding the Hazard Profile of this compound
Based on available data for analogous compounds, this compound should be handled as a substance that is:
Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]
Quantitative Hazard Data for a Related Compound (3-Bromoquinoline)
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
| Data synthesized from available Safety Data Sheets for 3-Bromoquinoline.[1][2] |
Core Directive: A Hierarchical Approach to Disposal
The disposal of this compound must be approached with a clear understanding of the associated risks and in strict adherence to institutional and local regulations. The following workflow provides a logical progression for making disposal decisions.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Nitrile or other chemically resistant gloves.[1][2]
-
Respiratory Protection: Use in a certified chemical fume hood.[2]
Waste Segregation and Collection
Proper segregation is paramount to prevent incompatible chemical reactions and to ensure cost-effective disposal.
-
Designated Waste Stream: All waste containing this compound must be collected as halogenated organic waste .[3][4] Do not mix with non-halogenated waste streams.
-
Waste Forms: This includes:
-
Unused or excess solid this compound.
-
Solutions containing this compound.
-
Contaminated materials such as gloves, weighing paper, and pipette tips.
-
Solvent rinses from contaminated glassware.
-
Containerization and Labeling
-
Container Selection: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is compatible with all components of the waste mixture.
-
Labeling: The waste container must be clearly labeled with:
Storage
-
Location: Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2]
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This is typically managed by the Environmental Health and Safety (EHS) department.[3]
-
Regulatory Compliance: Waste classified as hazardous must be disposed of in accordance with local, state, and federal regulations.[1][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Caption: Spill Response Workflow for this compound.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]
-
Collection: Carefully sweep or scoop up the solid material or the absorbent material containing the liquid spill. Avoid creating dust. Place the collected material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS department.
Chemical Treatment Considerations
For small quantities, chemical neutralization or degradation may be an option, but should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines. Aromatic amines can sometimes be degraded through oxidation, but the byproducts must be assessed for their own hazards. Given the halogenated nature of this compound, incineration at a licensed hazardous waste facility is the most common and recommended disposal method.[6]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific disposal protocols for this compound are not explicitly documented, a conservative approach based on the known hazards of halogenated aromatic amines and quinoline derivatives provides a clear path to safe and compliant disposal. By adhering to the principles of waste segregation, proper containerization, and clear labeling, and by following the detailed protocols in this guide, researchers can ensure that the lifecycle of this compound concludes with minimal risk to themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
